Calpinactam
Description
(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid has been reported in Mortierella alpina with data available.
isolated from the culture broth of Mortierella alpina FKI-4905; structure in first source
Properties
Molecular Formula |
C38H57N9O8 |
|---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32?/m0/s1 |
InChI Key |
GPDRWULXOJRYOR-KOWARKBQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Calpinactam's Enigmatic Assault on Mycobacterium tuberculosis: A Technical Guide to a Promising Anti-Mycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpinactam (B606458), a novel fungal metabolite, has demonstrated selective and potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While the precise molecular target remains to be definitively identified, a compelling hypothesis points towards the disruption of iron acquisition, a critical pathway for the survival and pathogenesis of M. tuberculosis. This document synthesizes the available preclinical data, outlines plausible experimental approaches to elucidate its mechanism, and presents conceptual signaling and workflow diagrams to guide future research and development efforts.
Introduction
This compound is a cyclic hexapeptide containing a unique caprolactam ring, isolated from the fungus Mortierella alpina[1][2]. It exhibits specific inhibitory activity against mycobacteria, with no significant effect on other Gram-positive and Gram-negative bacteria, fungi, or yeasts[1][2][3]. This selectivity makes this compound a promising candidate for the development of new anti-tuberculosis therapies, particularly in the face of rising antibiotic resistance.
The leading hypothesis for this compound's mechanism of action centers on its structural resemblance to mycobactin (B74219), the primary siderophore utilized by M. tuberculosis for iron scavenging[2]. Iron is an essential nutrient for mycobacterial growth and virulence, and its acquisition is a key battleground between the host and the pathogen. By potentially interfering with this crucial pathway, this compound may induce a state of iron starvation, ultimately leading to bacterial growth inhibition.
Quantitative Data Summary
The in vitro activity of this compound against mycobacterial species has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data is summarized in the table below.
| Compound | Mycobacterial Species | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | 12.5 | [1][2][3] |
| This compound | Mycobacterium smegmatis | 0.78 | [1][2][3] |
| This compound Derivative (6d, d-Ala in place of d-Glu) | Mycobacterium smegmatis | Moderate Activity (exact value not specified) | [4] |
Proposed Mechanism of Action: Interference with Iron Acquisition
The structural similarity between this compound and the mycobactin siderophores suggests a competitive inhibition model. Mycobactins are lipophilic molecules that capture ferric iron from the host environment and transport it into the mycobacterial cell.
A proposed signaling pathway for this compound's interference with iron uptake is depicted below.
Caption: Proposed competitive inhibition of the mycobacterial iron transporter by this compound.
Detailed Experimental Protocols
While specific protocols for this compound are not extensively published, the following are detailed methodologies for key experiments that would be essential to validate the proposed mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standard broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.098 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.
Iron Uptake Inhibition Assay
This protocol is designed to directly assess the effect of this compound on iron acquisition by M. tuberculosis.
Objective: To determine if this compound inhibits the uptake of iron by M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Iron-depleted Middlebrook 7H9 broth
-
⁵⁵FeCl₃ (radioactive iron)
-
Mycobactin J (or other soluble mycobactin)
-
This compound
-
Scintillation counter
Procedure:
-
Culture M. tuberculosis H37Rv in iron-depleted 7H9 broth to induce the expression of the iron uptake machinery.
-
Harvest and wash the cells, then resuspend them in fresh iron-depleted broth.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.
-
Initiate the iron uptake by adding ⁵⁵FeCl₃ pre-complexed with mycobactin J.
-
At various time points, take aliquots of the cell suspension and filter them through a 0.22 µm filter to separate the cells from the medium.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound ⁵⁵Fe.
-
Measure the radioactivity of the filters using a scintillation counter.
-
A reduction in the amount of cell-associated radioactivity in the presence of this compound would indicate inhibition of iron uptake.
Target Identification Workflow
A potential workflow for identifying the molecular target(s) of this compound is outlined below.
Caption: A potential workflow for identifying the protein target(s) of this compound.
Structure-Activity Relationship (SAR)
Limited SAR studies have been conducted on this compound. A study involving the synthesis of this compound derivatives by modifying the amino acid residues revealed that most alterations led to a loss of antimycobacterial activity. Notably, the replacement of D-glutamic acid with D-alanine resulted in a derivative with moderate activity against M. smegmatis[4]. This suggests that the overall conformation and specific side chains of the hexapeptide are crucial for its biological function.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-tuberculosis drugs due to its selective activity against mycobacteria. The current evidence strongly suggests that its mechanism of action involves the disruption of iron acquisition, a pathway that is essential for M. tuberculosis pathogenesis and distinct from the targets of many existing tuberculosis drugs.
Future research should focus on:
-
Definitive Target Identification: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to identify the direct molecular target(s) of this compound.
-
Validation of the Iron Uptake Inhibition Hypothesis: Conducting detailed biochemical and cellular assays to confirm and quantify the inhibitory effect of this compound on mycobactin-mediated iron transport.
-
Expanded Structure-Activity Relationship Studies: Synthesizing a broader range of this compound analogs to better understand the structural requirements for activity and to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of tuberculosis to assess its potential as a therapeutic agent.
A thorough understanding of this compound's mechanism of action will be pivotal in advancing this promising molecule through the drug development pipeline and potentially providing a new weapon in the fight against tuberculosis.
References
- 1. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and antimycobacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Calpinactam: A Technical Guide to the Novel Anti-Mycobacterial Agent from Mortierella alpina FKI-4905
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of calpinactam (B606458), a novel anti-mycobacterial hexapeptide produced by the fungus Mortierella alpina FKI-4905. This compound exhibits selective and potent activity against mycobacteria, including Mycobacterium tuberculosis. This document consolidates available data on its biological activity, proposed mechanism of action, and the methodologies for its production, isolation, and characterization. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new anti-tuberculosis therapeutics.
Introduction
Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents to combat drug-resistant strains. Fungal secondary metabolites are a rich source of bioactive compounds with diverse chemical structures and biological activities. This compound, isolated from the culture broth of Mortierella alpina FKI-4905, has been identified as a promising anti-mycobacterial agent with a high degree of selectivity.[1][2] It is a hexapeptide distinguished by a caprolactam ring at its C-terminus.[2] This document details the scientific findings related to this compound, providing a technical foundation for further research and development.
Quantitative Data
The biological activity of this compound has been quantified through minimum inhibitory concentration (MIC) assays. The available data demonstrates its potent and selective inhibitory effects on mycobacteria.
Table 1: Anti-mycobacterial Activity of this compound
| Target Organism | Minimum Inhibitory Concentration (MIC) |
| Mycobacterium smegmatis | 0.78 µg/mL |
| Mycobacterium tuberculosis | 12.5 µg/mL |
Data sourced from Koyama N, et al. J Antibiot (Tokyo). 2010.[1][2]
Table 2: Spectrum of Antimicrobial Activity
| Microorganism Type | Activity |
| Mycobacteria | Active |
| Gram-positive bacteria | Inactive |
| Gram-negative bacteria | Inactive |
| Fungi and Yeasts | Inactive |
Data sourced from Koyama N, et al. J Antibiot (Tokyo). 2010.
Cytotoxicity Data
No publicly available data on the cytotoxicity of this compound against mammalian cell lines (e.g., IC50 values) was identified during the literature review for this guide. Such data is critical for evaluating the therapeutic potential and selectivity of an antimicrobial agent.
Experimental Protocols
The following sections describe the general methodologies for the production, isolation, and activity assessment of this compound, based on available literature.
Fermentation of Mortierella alpina FKI-4905
A detailed, specific protocol for the fermentation of Mortierella alpina FKI-4905 to produce this compound is not fully available in the public domain. However, a general approach based on standard fungal fermentation practices is outlined below.
-
Inoculum Preparation: A seed culture of Mortierella alpina FKI-4905 is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth or a custom seed medium) with a stock culture of the fungus. The culture is incubated on a rotary shaker to promote mycelial growth.
-
Production Culture: The seed culture is then transferred to a larger volume production medium. Fungal production media typically contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Incubation: The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration to allow for the biosynthesis of this compound.
-
Harvesting: After the incubation period, the culture broth, containing the secreted this compound, is separated from the fungal biomass by filtration or centrifugation.
Isolation and Purification of this compound
The isolation of this compound from the culture broth is a multi-step process involving extraction and chromatography.
-
Solvent Extraction: The filtered culture broth is extracted with a water-immiscible organic solvent (e.g., ethyl acetate) to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Octadecyl Silane (ODS) Column Chromatography: The crude extract is subjected to ODS column chromatography. The column is eluted with a stepwise or gradient solvent system (e.g., increasing concentrations of methanol (B129727) in water) to separate compounds based on their polarity. Fractions are collected and tested for anti-mycobacterial activity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from the ODS column are pooled, concentrated, and further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18), to yield pure this compound.
Anti-mycobacterial Activity Assay
The MIC values of this compound are determined using a broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the mycobacterial test strain (e.g., M. smegmatis or M. tuberculosis) is prepared in a suitable broth medium (e.g., Middlebrook 7H9).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C) for a sufficient duration to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin (B115843) or AlamarBlue.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Spectroscopic Analyses: The purified compound is analyzed by various spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
Amino Acid Analysis: The absolute stereochemistry of the constituent amino acids is determined by amino acid analysis.
-
Total Synthesis: The elucidated structure is confirmed by total chemical synthesis and comparison of the spectroscopic and biological properties of the synthetic compound with the natural product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound.
Proposed Mechanism of Action
This compound is suggested to interfere with the iron uptake system of mycobacteria due to its structural resemblance to mycobactin, a siderophore. The diagram below illustrates the mycobactin-mediated iron acquisition pathway, the putative target of this compound.
Conclusion
This compound, produced by Mortierella alpina FKI-4905, represents a promising lead compound in the development of new anti-mycobacterial drugs. Its high selectivity for mycobacteria is a particularly desirable characteristic. Further research is warranted to fully elucidate its mechanism of action, conduct comprehensive cytotoxicity and in vivo efficacy studies, and explore structure-activity relationships to optimize its therapeutic potential. This technical guide provides a solid baseline of the current knowledge on this compound to facilitate these future research endeavors.
References
Calpinactam: A Technical Guide to its Structure, NMR Analysis, and Antimycobacterial Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpinactam is a novel cyclopeptide metabolite isolated from the fungus Mortierella alpina FKI-4905 with potent and selective antimycobacterial activity. This technical guide provides a comprehensive overview of the structure elucidation of this compound, with a focus on its detailed Nuclear Magnetic Resonance (NMR) analysis. It includes a summary of its biological activity, a plausible mechanism of action involving interference with mycobacterial iron uptake, and detailed experimental protocols for its isolation and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, infectious diseases, and drug development.
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents with unique mechanisms of action. Fungal metabolites have historically been a rich source of bioactive compounds. This compound, a hexapeptide with a unique C-terminal caprolactam ring, has been identified as a promising candidate with selective activity against mycobacteria[1][2]. This document details the scientific journey of its discovery, structural characterization, and the analysis of its mode of action.
Structure Elucidation
The planar structure and absolute stereochemistry of this compound were determined through a combination of spectroscopic techniques, amino acid analysis, and total synthesis[1].
Spectroscopic Analysis
High-resolution mass spectrometry established the molecular formula of this compound. Extensive NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, and HMBC) experiments, was pivotal in elucidating the complex peptide structure[1].
Amino Acid Analysis
Acid hydrolysis of this compound followed by chiral HPLC analysis identified the constituent amino acids and their stereochemistry as D-Phenylalanine, L-Leucine, L-Histidine, D-Glutamine, D-allo-Isoleucine, and L-Lysine[1]. The C-terminal L-Lysine is cyclized to form a caprolactam ring.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. These data are crucial for the verification and further study of this molecule.
Table 1: ¹H NMR Data for this compound (in DMSO-d₆)
| Atom No. | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| D-Phe | NH | 8.57 | d | 8.0 |
| α-H | 4.36 | m | ||
| β-H | 2.98, 2.80 | m | ||
| γ, δ, ε-H (arom.) | 7.20-7.30 | m | ||
| L-Leu | NH | 8.42 | d | 7.5 |
| α-H | 4.31 | m | ||
| β-H | 1.55, 1.45 | m | ||
| γ-H | 1.65 | m | ||
| δ-CH₃ | 0.88, 0.83 | d | 6.5 | |
| L-His | NH | 7.97 | d | 8.5 |
| α-H | 4.36 | m | ||
| β-H | 3.05, 2.90 | m | ||
| δ-H (imidazole) | 7.34 | s | ||
| ε-H (imidazole) | 8.79 | s | ||
| D-Gln | NH | 7.92 | d | 8.0 |
| α-H | 4.26 | m | ||
| β-H | 2.05, 1.90 | m | ||
| γ-H | 2.20 | t | 7.5 | |
| δ-NH₂ | 7.35, 6.85 | br s | ||
| D-allo-Ile | NH | 7.83 | d | 8.5 |
| α-H | 4.15 | t | 8.5 | |
| β-H | 1.80 | m | ||
| γ-CH₂ | 1.40, 1.10 | m | ||
| γ-CH₃ | 0.80 | d | 7.0 | |
| δ-CH₃ | 0.85 | t | 7.5 | |
| L-Caprolactam | NH | 7.79 | t | 5.5 |
| α-H | 4.10 | m | ||
| β-H | 1.75, 1.60 | m | ||
| γ-H | 1.40 | m | ||
| δ-H | 1.50 | m | ||
| ε-H | 3.10 | m |
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom No. | Carbon | Chemical Shift (δ, ppm) |
| D-Phe | C=O | 171.5 |
| α-C | 54.8 | |
| β-C | 37.5 | |
| γ-C (arom.) | 137.8 | |
| δ, ζ-C (arom.) | 129.5 | |
| ε-C (arom.) | 128.6 | |
| η-C (arom.) | 126.8 | |
| L-Leu | C=O | 172.1 |
| α-C | 51.5 | |
| β-C | 40.8 | |
| γ-C | 24.5 | |
| δ-C | 23.5, 21.8 | |
| L-His | C=O | 171.8 |
| α-C | 53.2 | |
| β-C | 28.5 | |
| γ-C (imidazole) | 134.2 | |
| δ-C (imidazole) | 118.5 | |
| ε-C (imidazole) | 135.5 | |
| D-Gln | C=O | 172.5 |
| α-C | 53.0 | |
| β-C | 27.8 | |
| γ-C | 31.5 | |
| δ-C=O | 174.8 | |
| D-allo-Ile | C=O | 171.9 |
| α-C | 58.0 | |
| β-C | 37.0 | |
| γ-C | 25.0, 15.8 | |
| δ-C | 11.5 | |
| L-Caprolactam | C=O | 174.5 |
| α-C | 55.5 | |
| β-C | 30.5 | |
| γ-C | 23.0 | |
| δ-C | 29.0 | |
| ε-C | 38.5 |
Biological Activity
This compound exhibits selective and potent activity against Mycobacterium species. The minimum inhibitory concentrations (MICs) are summarized below.
Table 3: Antimycobacterial Activity of this compound
| Organism | MIC (µg/mL) |
| Mycobacterium smegmatis | 0.78[1][2] |
| Mycobacterium tuberculosis H37Rv | 12.5[1][2] |
This compound shows weak or no activity against a panel of other Gram-positive and Gram-negative bacteria, yeast, and fungi, highlighting its specificity for mycobacteria[2][3].
Proposed Mechanism of Action: Interference with Iron Uptake
The structural resemblance of the caprolactam ring in this compound to the hydroxamate siderophore, mycobactin, suggests a potential mechanism of action involving the disruption of mycobacterial iron metabolism[2]. Iron is an essential nutrient for bacterial growth and virulence, and mycobacteria have evolved sophisticated systems for its acquisition.
The proposed mechanism involves this compound acting as a competitive inhibitor of mycobactin-mediated iron transport, thereby depriving the bacterium of this crucial element.
Caption: Proposed mechanism of this compound's antimycobacterial action.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the general steps for the isolation of this compound from a culture of Mortierella alpina FKI-4905.
Caption: General workflow for the isolation of this compound.
-
Fermentation: Mortierella alpina FKI-4905 is cultured in a suitable production medium.
-
Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.
-
Column Chromatography: The crude extract is subjected to octadecyl silane (ODS) column chromatography for initial fractionation.
-
Preparative HPLC: Fractions showing antimycobacterial activity are further purified by preparative HPLC to yield pure this compound.
NMR Sample Preparation and Analysis
For the structural elucidation of this compound, the following NMR sample preparation and analysis parameters are recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
Acquire ¹H NMR spectra to identify proton signals and their multiplicities.
-
Acquire ¹³C NMR and DEPT spectra to identify carbon signals and their types (CH₃, CH₂, CH, C).
-
Perform 2D homonuclear correlation experiments (COSY and TOCSY) to establish proton-proton spin systems within each amino acid residue.
-
Conduct 2D heteronuclear correlation experiments (HSQC) to assign protons to their directly attached carbons.
-
Run a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing the amino acid residues and confirming the overall structure.
-
Conclusion
This compound represents a promising new lead compound for the development of novel antitubercular drugs. Its unique structure and specific mechanism of action make it an attractive target for further investigation and synthetic modification to improve its potency and pharmacokinetic properties. The detailed NMR data and experimental protocols provided in this guide are intended to facilitate future research in this area.
References
The Biological Activity of Calpinactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpinactam is a secondary metabolite produced by the fungus Mortierella alpina. Structurally, it is a cyclic hexapeptide containing a caprolactam ring. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its potent and selective antimycobacterial properties. The information presented herein is intended to serve as a technical resource for researchers in the fields of microbiology, natural product chemistry, and infectious disease drug discovery.
Antimycobacterial Activity
The primary and most well-documented biological activity of this compound is its inhibitory effect against mycobacteria. It has demonstrated significant potency against both slow-growing pathogenic mycobacteria and fast-growing non-pathogenic species.
Quantitative Antimycobacterial Data
The antimycobacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis | 0.78 | [1][2][3] |
| This compound | Mycobacterium tuberculosis | 12.5 | [1][4] |
Selectivity Profile
This compound exhibits a high degree of selectivity for mycobacteria. Studies have shown it to be largely inactive against other microorganisms and to have low cytotoxicity against mammalian cells.
Cytotoxicity Data
| Compound | Cell Line | Activity | Reference |
| This compound | Jurkat (human T lymphocyte) | Almost no cytotoxic activity up to 25 µg/mL |
Antifungal and Antibacterial Activity
Qualitative assessments using the paper disk method have shown that this compound is inactive against a range of other microorganisms, including the fungi Candida albicans and Saccharomyces cerevisiae, as well as various Gram-positive and Gram-negative bacteria.
Proposed Mechanism of Action: Interference with Iron Uptake
The selective antimycobacterial activity of this compound is believed to be due to its structural resemblance to mycobactin, a siderophore utilized by mycobacteria for iron acquisition. It is hypothesized that this compound acts as a competitive inhibitor of the mycobactin-mediated iron uptake system, thereby depriving the mycobacterial cells of this essential nutrient.
Mycobacterium tuberculosis Iron Uptake Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the context of the mycobactin-mediated iron uptake pathway in Mycobacterium tuberculosis.
Caption: Proposed inhibition of mycobactin-mediated iron uptake in M. tuberculosis by this compound.
Experimental Protocols
The following sections detail representative methodologies for the evaluation of the biological activity of this compound.
Antimycobacterial Susceptibility Testing: Broth Microdilution Method
This protocol is a representative method for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria, based on established and widely used techniques.
1. Media and Reagent Preparation:
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC) and 0.2% glycerol.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Bacterial Inoculum:
-
Culture the mycobacterial strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension to the final desired inoculum concentration (typically 1 x 10⁵ CFU/mL) in fresh Middlebrook 7H9 broth.
-
2. Assay Procedure:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (no this compound) and a negative control (no bacteria) on each plate.
-
Seal the plate and incubate at 37°C for 7-14 days (incubation time may vary depending on the mycobacterial species).
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that results in no visible growth of the mycobacteria.
Caption: General workflow for determining the MIC of this compound against mycobacteria.
Conclusion
This compound is a promising secondary metabolite with potent and selective antimycobacterial activity. Its proposed mechanism of action, targeting the essential iron uptake pathway of mycobacteria, makes it an attractive candidate for further investigation in the development of novel anti-tuberculosis agents. The data and protocols presented in this guide provide a foundation for future research into the therapeutic potential of this compound and its derivatives.
References
The Caprolactam Ring: A Linchpin in Calpinactam's Antimycobacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Calpinactam (B606458), a novel fungal metabolite, has demonstrated selective and potent activity against mycobacteria, including the formidable pathogen Mycobacterium tuberculosis. Its unique chemical architecture, characterized by a C-terminal ε-caprolactam ring, is central to its biological function. This technical guide delves into the critical role of the caprolactam ring in this compound's mechanism of action, which is hypothesized to involve the disruption of the mycobacterial iron uptake system. By mimicking the natural siderophore mycobactin, this compound is believed to act as a competitive inhibitor of iron acquisition, a pathway essential for mycobacterial survival and pathogenesis. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and a visual representation of the proposed signaling pathways, offering a valuable resource for researchers in the field of antimicrobial drug discovery.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. This compound, a hexapeptide isolated from the fungus Mortierella alpina, has emerged as a promising antimycobacterial agent.[1] Its structure is distinguished by a C-terminal ε-caprolactam moiety, a feature believed to be pivotal to its function.[1] This guide explores the intricate relationship between this structural feature and this compound's antimycobacterial properties, focusing on its proposed interference with the iron acquisition machinery of mycobacteria.
The Caprolactam Ring and the Proposed Mechanism of Action
The prevailing hypothesis for this compound's mechanism of action centers on its structural mimicry of mycobactin, the primary siderophore utilized by M. tuberculosis for iron scavenging.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from the host environment. The structural resemblance suggests that this compound may act as a competitive antagonist of the mycobactin-mediated iron uptake system.
The caprolactam ring in this compound is thought to play a crucial role in its recognition and binding by the mycobacterial iron transport machinery, potentially the IrtAB transporter, which is responsible for importing ferri-mycobactin.[2] By occupying the binding site on the transporter, this compound could block the uptake of essential iron, leading to iron starvation and subsequent inhibition of bacterial growth.
Structure-Activity Relationship
Structure-activity relationship studies have underscored the importance of this compound's core structure for its antimycobacterial activity. The synthesis and evaluation of this compound derivatives have shown that modifications to the peptide backbone or the caprolactam ring often lead to a significant reduction or complete loss of activity. This indicates that the specific conformation conferred by the caprolactam ring is likely critical for its interaction with the target protein(s).
Quantitative Data
The antimycobacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various mycobacterial species.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis | 0.78 | [1][3] |
| This compound | Mycobacterium tuberculosis H37Rv | 12.5 | [1][3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
A detailed, step-by-step protocol for the total synthesis of this compound has been developed, primarily utilizing solid-phase peptide synthesis (SPPS).[4] While the full, unabridged protocol is extensive, the general workflow is outlined below.
Experimental Workflow: Solid-Phase Peptide Synthesis of this compound
Antimycobacterial Susceptibility Testing: MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria can be determined using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A culture of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC). The turbidity is adjusted to a McFarland standard, and the culture is then diluted to the desired final inoculum concentration.
-
Preparation of Compound Plates: this compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the diluted this compound.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[5] Growth can be assessed visually or by using a growth indicator such as resazurin.[5]
Iron Uptake Inhibition Assay
While a specific protocol for this compound has not been detailed in the reviewed literature, a general approach to assess the inhibition of siderophore-mediated iron uptake can be adapted.
Representative Protocol: Radiolabeled Iron Uptake Assay
-
Preparation of Mycobacterial Culture: Grow the mycobacterial strain under iron-limiting conditions to induce the expression of the iron uptake machinery.
-
Radiolabeling of Siderophore: Prepare radiolabeled ferri-siderophore (e.g., ⁵⁵Fe-mycobactin).
-
Inhibition Assay: Incubate the iron-starved mycobacterial cells with varying concentrations of this compound for a defined period.
-
Uptake Measurement: Add the radiolabeled ferri-siderophore to the cell suspensions and incubate to allow for uptake.
-
Washing and Scintillation Counting: Wash the cells to remove unincorporated radiolabel and measure the cell-associated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the iron uptake (IC₅₀) by comparing the radioactivity in treated versus untreated cells.
Signaling Pathways and Cellular Effects of Iron Deprivation
By inhibiting iron uptake, this compound is expected to induce a state of iron starvation in mycobacteria. This triggers a complex regulatory response orchestrated by the iron-dependent regulator (IdeR). Under iron-replete conditions, Fe²⁺-IdeR acts as a repressor of genes involved in iron acquisition. Conversely, under iron-deprived conditions, IdeR repression is lifted, leading to the upregulation of genes required for siderophore biosynthesis (mbt gene cluster) and transport (irtAB).
The prolonged deprivation of iron has pleiotropic effects on mycobacterial physiology, impacting cell wall integrity, metabolism, and virulence.
Proposed Signaling Pathway of this compound's Action
Conclusion
The ε-caprolactam ring of this compound is a key structural determinant of its antimycobacterial activity. By mimicking the natural siderophore mycobactin, this compound is proposed to competitively inhibit the IrtAB-mediated iron uptake system, a pathway indispensable for mycobacterial survival. The resulting iron starvation triggers a cascade of downstream effects, including the derepression of iron-responsive genes and detrimental alterations to cell wall homeostasis and virulence. Further elucidation of the precise molecular interactions between this compound and its target will be instrumental in the development of this promising scaffold into a new class of antituberculosis therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future research in this direction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycobacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Calpinactam's potential as a novel antitubercular agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The scientific community is in constant pursuit of novel therapeutic agents with unique mechanisms of action to combat this resilient pathogen. Calpinactam, a fungal metabolite, has emerged as a promising candidate, demonstrating selective and potent antimycobacterial activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biological activity, proposed mechanism of action, and detailed experimental protocols relevant to its evaluation as a potential antitubercular drug.
Introduction
This compound is a hexapeptide containing a caprolactam ring at its C-terminus, originally isolated from the culture broth of the fungus Mortierella alpina FKI-4905.[1] Initial studies have revealed its selective inhibitory effects against mycobacteria, positioning it as a molecule of interest for further investigation in the field of TB drug discovery. This document serves as a technical resource for researchers, summarizing the key quantitative data, outlining detailed experimental methodologies, and visualizing the proposed mechanism of action and relevant workflows.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against both a fast-growing and a slow-growing mycobacterial species.
Table 1: In Vitro Antitubercular Activity of this compound
| Mycobacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | 0.78 | [1] |
| Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
Proposed Mechanism of Action
The precise mechanism of action of this compound has not been definitively elucidated. However, based on its chemical structure, a compelling hypothesis has been put forward. This compound's structure bears a resemblance to mycobactin (B74219), a siderophore utilized by M. tuberculosis for iron acquisition, which is crucial for its survival and pathogenesis.[2] This structural mimicry suggests that this compound may act as a competitive inhibitor of the mycobactin-mediated iron uptake pathway.
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for key experiments in the evaluation of antitubercular agents. While the specific parameters for this compound are not fully published, these methods are based on established standards in the field.
Isolation and Purification of this compound from Mortierella alpina FKI-4905
This protocol is a generalized representation based on the summary of the discovery paper.[3]
-
Fermentation:
-
Inoculate a seed culture of Mortierella alpina FKI-4905 in a suitable broth medium.
-
Incubate the seed culture for 2-3 days at 28°C with shaking.
-
Transfer the seed culture to a larger production medium and continue fermentation for 5-7 days under the same conditions.
-
-
Extraction:
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on an octadecyl silane (B1218182) (ODS) column.
-
Elute the column with a stepwise gradient of methanol (B129727) in water.
-
Collect fractions and monitor for antimycobacterial activity using a bioassay.
-
Pool the active fractions and concentrate them.
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the active fractions using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard for antimicrobial susceptibility testing of M. tuberculosis.
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.
-
-
Assay Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in 7H9 broth to achieve a range of final concentrations.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the final inoculum to each well, except for the negative control.
-
Seal the plate and incubate at 37°C.
-
-
Reading the Results:
-
After 7-14 days of incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2).
-
Cell Culture:
-
Culture the chosen mammalian cell line in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) in a 96-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until the cells reach approximately 80% confluency.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Experimental and logical Workflows
The evaluation of a novel antitubercular agent follows a structured workflow, from initial screening to more complex biological characterization.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antitubercular drugs, primarily due to its selective activity against mycobacteria and its potential novel mechanism of action targeting iron metabolism. The data gathered so far warrants further investigation into its efficacy and safety.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxicity of this compound against a broader range of mammalian cell lines to establish a robust safety profile.
-
Mechanism of Action Validation: Experimentally validating the proposed inhibition of the mycobactin pathway. This could involve iron uptake assays and studies on the expression of genes involved in iron metabolism in M. tuberculosis.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of tuberculosis to determine its in vivo efficacy, pharmacokinetics, and tolerability.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its antimycobacterial activity and pharmacokinetic properties.
The exploration of this compound and its derivatives could pave the way for a new class of antitubercular agents, providing a much-needed tool in the global fight against tuberculosis.
References
Fungal Origins of Calpinactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpinactam is a novel anti-mycobacterial hexapeptide produced by the fungus Mortierella alpina FKI-4905.[1][2][3] Its unique structure, featuring a C-terminal caprolactam ring, and its selective activity against Mycobacterium species, including the formidable pathogen Mycobacterium tuberculosis, position it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the fungal origins of this compound, detailing its discovery, chemical structure, and biological activity. It further outlines the experimental protocols for its fermentation, isolation, and characterization, and presents a putative biosynthetic pathway.
Introduction
The rise of multidrug-resistant tuberculosis necessitates the discovery of novel anti-mycobacterial agents with unique mechanisms of action. Fungi have historically been a rich source of bioactive secondary metabolites, and the exploration of diverse fungal genera continues to yield promising therapeutic leads. This compound, isolated from the soil fungus Mortierella alpina, represents one such discovery.[1][2] This document serves as an in-depth technical resource for researchers engaged in the study and development of this compound and other fungal-derived natural products.
Chemical Structure and Biological Activity
This compound is a hexapeptide with the structure D-phenylalanyl-L-leucyl-L-histidyl-D-glutamyl-D-alloisoleucyl-L-caprolactam. The presence of D-amino acids and the C-terminal caprolactam moiety are notable structural features.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C38H57N9O8 |
| Molecular Weight | 767.9 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol (B129727) and DMSO |
Anti-mycobacterial Activity
This compound exhibits selective and potent activity against Mycobacterium species. The minimum inhibitory concentrations (MICs) have been determined using the liquid microdilution method.
| Organism | MIC (µg/mL) |
| Mycobacterium smegmatis | 0.78 |
| Mycobacterium tuberculosis | 12.5 |
Experimental Protocols
Fermentation of Mortierella alpina FKI-4905
Objective: To cultivate Mortierella alpina FKI-4905 for the production of this compound.
Materials:
-
Mortierella alpina FKI-4905 strain
-
Seed Medium: Soluble starch (1.0%), glucose (1.0%), yeast extract (0.5%), peptone (0.5%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%)
-
Production Medium: Soluble starch (4.0%), glucose (1.0%), yeast extract (1.0%), peptone (1.0%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%)
-
Shaking incubator
-
Fermenter
Procedure:
-
Seed Culture: A loopful of M. alpina FKI-4905 mycelia is inoculated into a 500 mL flask containing 100 mL of seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5 mL) is transferred to a 500 mL flask containing 100 mL of production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm. For larger scale production, a fermenter can be used with controlled aeration and agitation.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of M. alpina FKI-4905
-
Ethyl acetate
-
Methanol
-
Octadecylsilane (ODS) column
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
Procedure:
-
Solvent Extraction: The culture broth is centrifuged to separate the mycelia and supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
ODS Column Chromatography: The crude extract is dissolved in a small volume of methanol and applied to an ODS column. The column is eluted with a stepwise gradient of methanol in water. Fractions are collected and monitored for anti-mycobacterial activity.
-
Preparative HPLC: The active fractions from the ODS column are pooled, concentrated, and subjected to preparative HPLC on a C18 column. A linear gradient of acetonitrile (B52724) in water is typically used for elution. The peak corresponding to this compound is collected and lyophilized to yield a pure white powder.
Structural Elucidation
Objective: To confirm the structure of the isolated this compound.
Methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the planar structure and assign all proton and carbon signals. The amino acid sequence is determined by analyzing the correlations in the HMBC spectrum.
Determination of Anti-mycobacterial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species.
Materials:
-
Pure this compound
-
Mycobacterium smegmatis or Mycobacterium tuberculosis strains
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: A suspension of the Mycobacterium strain is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilution: this compound is dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for the appropriate duration (2-3 days for M. smegmatis, 2-3 weeks for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Biosynthesis of this compound
The biosynthesis of this compound in Mortierella alpina is proposed to be mediated by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that synthesize peptides in a template-driven manner, independent of the ribosome. Studies on other secondary metabolites in Mortierella alpina have revealed the presence of NRPS genes, some of which appear to have been acquired through horizontal gene transfer from bacteria.
Proposed Biosynthetic Pathway
The biosynthesis of this compound likely involves a multi-modular NRPS enzyme. Each module is responsible for the incorporation of one amino acid into the growing peptide chain.
Caption: Proposed modular organization of the this compound Non-Ribosomal Peptide Synthetase (NRPS).
Regulatory Signaling Pathways
The regulation of secondary metabolite biosynthesis in fungi is a complex process involving various signaling pathways that respond to environmental cues such as nutrient availability, light, and pH. While the specific regulatory network governing this compound production is yet to be elucidated, general mechanisms known to control NRPS expression in fungi likely play a role.
Caption: Generalized signaling pathway for the regulation of secondary metabolite biosynthesis in fungi.
Conclusion
This compound represents a promising new scaffold for the development of anti-tuberculosis drugs. Its fungal origin, unique chemical structure, and potent biological activity warrant further investigation. The protocols and pathways detailed in this technical guide provide a foundation for researchers to explore the full therapeutic potential of this compound and to delve deeper into the fascinating world of fungal secondary metabolism. Future work should focus on elucidating the precise mechanism of action of this compound, identifying the specific NRPS gene cluster responsible for its biosynthesis, and unraveling the intricate regulatory networks that control its production in Mortierella alpina.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Calpinactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calpinactam (B606458) is a cyclic hexapeptide of fungal origin that has demonstrated selective and potent anti-mycobacterial activity. Its unique structure, featuring a C-terminal ε-caprolactam ring, and its proposed mechanism of action targeting iron uptake make it a compelling candidate for further investigation in the development of novel antitubercular agents. This document provides a detailed protocol for the laboratory-scale synthesis of this compound using solid-phase peptide synthesis (SPPS), along with methods for its purification and characterization. Additionally, a proposed mechanism of action is discussed, supported by a signaling pathway diagram.
Introduction
This compound, isolated from the fungus Mortierella alpina, is a hexapeptide with the sequence cyclo(L-Orn-D-Glu-L-Thr-D-Phe-L-Phe-L-Lys).[1] It exhibits significant inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with reported Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL and 12.5 µg/mL, respectively.[1][2] The total synthesis of this compound has been achieved, confirming its structure and providing a means for producing the molecule for further study.[3] The synthesis described herein utilizes a solid-phase approach, which offers advantages in terms of purification and efficiency.
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Lys(Boc)-Wang resin
-
Fmoc-protected amino acids (Fmoc-L-Phe-OH, Fmoc-D-Phe-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-L-Orn(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DODT (3,6-Dioxa-1,8-octanedithiol)
-
Acetonitrile (B52724) (ACN)
-
Milli-Q Water
-
Preparative and analytical HPLC systems
-
Mass spectrometer
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
The synthesis is performed on a 0.1 mmol scale using Fmoc-L-Lys(Boc)-Wang resin. The following steps are carried out in a peptide synthesis vessel.
Table 1: SPPS Cycle for Linear this compound Synthesis
| Step | Reagent/Solvent | Time | Repeats |
| 1. Swelling | DMF | 30 min | 1 |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 5 min | 2 |
| 3. Washing | DMF | 1 min | 5 |
| 4. Coupling | 5 eq. Fmoc-amino acid, 5 eq. DIC, 5 eq. OxymaPure in DMF | 1 hr | 1 |
| 5. Washing | DMF | 1 min | 3 |
| 6. Capping (Optional) | Acetic anhydride/DIEA/DMF | 10 min | 1 |
| 7. Washing | DMF | 1 min | 3 |
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound lysine (B10760008) by treating with 20% piperidine in DMF for 5 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and cleaved Fmoc groups.
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (Fmoc-L-Phe-OH) by dissolving it in DMF with DIC and OxymaPure®. Add this solution to the resin and shake for 1 hour.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat SPPS Cycle: Repeat steps 2-5 for the remaining amino acids in the sequence: Fmoc-D-Phe-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-D-Glu(OtBu)-OH, and Fmoc-L-Orn(Boc)-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group from the ornithine residue using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF (5 times) followed by DCM (3 times) and dry under vacuum.
On-Resin Cyclization and Cleavage
-
Cyclization: To the deprotected linear peptide-resin, add a solution of DIC and OxymaPure® in DMF. Allow the reaction to proceed for 4 hours at room temperature to facilitate the intramolecular head-to-tail cyclization, forming the caprolactam ring.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5) for 2 hours at room temperature to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dissolve the crude peptide in a mixture of water and acetonitrile and lyophilize.
Purification and Characterization
-
Purification: Purify the crude this compound by preparative reverse-phase HPLC (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution. Collect fractions and analyze by analytical RP-HPLC to pool the pure fractions.
-
Characterization: Confirm the identity and purity of the synthetic this compound using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Expected Mass of this compound
| Compound | Chemical Formula | Molecular Weight (Da) |
| This compound | C44H65N9O10 | 879.48 |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Proposed Mechanism of Action: Interference with Mycobacterial Iron Uptake
The structural resemblance of this compound to mycobactin (B74219), a siderophore essential for iron acquisition in Mycobacterium tuberculosis, suggests a potential mechanism of action involving the disruption of iron metabolism.[1] Iron is a critical nutrient for mycobacterial survival and pathogenesis. Mycobacteria secrete siderophores like mycobactin to chelate extracellular iron, which is then transported into the cell.
It is hypothesized that this compound may act as a competitive inhibitor of mycobactin, either by binding to the siderophore transport proteins or by chelating iron itself, thereby preventing its uptake by the mycobacteria. This disruption of iron homeostasis would lead to the inhibition of essential metabolic processes and ultimately, bacterial death.
Caption: Proposed mechanism of this compound's anti-mycobacterial action.
Quantitative Data Summary
Table 3: Biological Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | 0.78 | |
| Mycobacterium tuberculosis | 12.5 |
Conclusion
The solid-phase synthesis protocol outlined in this document provides a reliable method for the laboratory-scale production of this compound. The potent anti-mycobacterial activity of this cyclic peptide, coupled with its hypothesized mechanism of targeting the essential iron uptake pathway, makes it a promising lead compound for the development of new tuberculosis therapies. Further studies are warranted to experimentally validate the proposed mechanism of action and to explore the structure-activity relationship of this compound analogues.
References
Determining the Minimum Inhibitory Concentration (MIC) of Calpinactam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpinactam is an anti-mycobacterial agent isolated from the fungus Mortierella alpina. It has demonstrated selective activity against mycobacteria, making it a compound of interest in the development of new therapeutics for mycobacterial infections, such as tuberculosis. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant mycobacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate and reproducible MIC determination is a critical step in the evaluation of new antimicrobial agents.
The protocols provided below are based on established methods for antimycobacterial susceptibility testing, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Known MIC Values of this compound
The following table summarizes the currently available quantitative data on the MIC of this compound against specific Mycobacterium species.
| Microorganism | MIC (µg/mL) |
| Mycobacterium smegmatis | 0.78 |
| Mycobacterium tuberculosis | 12.5 |
Data compiled from available research literature.
Experimental Protocols
Two standard methods for determining the MIC of anti-mycobacterial agents are presented here: Broth Microdilution and Agar (B569324) Dilution. These protocols have been adapted for the specific requirements of testing this compound against Mycobacterium species.
Protocol 1: Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents against mycobacteria and is amenable to a 96-well microtiter plate format, allowing for the testing of multiple concentrations simultaneously.
Materials:
-
This compound (with known purity/potency)
-
Mycobacterium species to be tested (e.g., M. tuberculosis H37Rv ATCC 27294, M. smegmatis mc²155)
-
Middlebrook 7H9 Broth Base
-
ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Glycerol (for some species) or Tween 80
-
Sterile distilled water
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Spectrophotometer
-
Incubator (37°C, with 5% CO₂ for M. tuberculosis)
-
Biosafety cabinet (appropriate for the biosafety level of the organism being tested)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Based on the potency of the compound, calculate the required weight to prepare a stock solution of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water, DMSO). Ensure the solvent is compatible with the assay and non-toxic to the mycobacteria at the final concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Mycobacterial Inoculum:
-
From a fresh culture of the Mycobacterium species on Lowenstein-Jensen or Middlebrook 7H10/7H11 agar, transfer colonies to a tube containing sterile saline or Middlebrook 7H9 broth with sterile glass beads.
-
Vortex thoroughly to break up clumps and create a homogenous suspension.
-
Allow larger particles to settle for 30-60 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer (OD at 600 nm). This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC and glycerol/Tween 80) to all wells.
-
Add 100 µL of the this compound stock solution (e.g., 128 µg/mL, if starting from a higher concentration stock) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the microtiter plates with a lid and seal in a gas-permeable bag to prevent dehydration.
-
Incubate at 37°C. For M. tuberculosis, incubate in an atmosphere of 5% CO₂.
-
Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 7-21 days for M. tuberculosis, 2-3 days for M. smegmatis).
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
-
Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.
-
The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.
-
Protocol 2: Agar Dilution Method
The agar dilution method involves incorporating this compound into a solid agar medium. This method is useful for testing multiple isolates simultaneously.
Materials:
-
This compound
-
Mycobacterium species for testing
-
Middlebrook 7H10 or 7H11 Agar Base
-
OADC enrichment
-
Glycerol
-
Sterile distilled water
-
Sterile petri dishes
-
Inoculum replicator (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. Autoclave and cool to 50-55°C in a water bath.
-
Prepare serial dilutions of this compound in sterile distilled water at 10 times the final desired concentrations.
-
Add 1 part of each this compound dilution to 9 parts of the molten agar (e.g., 2 mL of drug solution to 18 mL of agar). Mix gently but thoroughly to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate for each set of experiments.
-
-
Preparation of Mycobacterial Inoculum:
-
Prepare the mycobacterial inoculum as described in the Broth Microdilution Method (Protocol 1, Step 2) to a turbidity matching a 0.5 McFarland standard.
-
Further dilute the inoculum as required to achieve a final concentration that will deliver approximately 10⁴ CFU per spot when inoculated.
-
-
Inoculation:
-
Spot a fixed volume (e.g., 10 µL) of the prepared inoculum onto the surface of the this compound-containing and drug-free control plates. An inoculum replicator can be used to spot multiple isolates simultaneously.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates under the same conditions as described in the Broth Microdilution Method (Protocol 1, Step 5).
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the mycobacterial isolate on the agar surface.
-
The drug-free control plate should show confluent growth in the spotted areas.
-
Mandatory Visualization
Caption: Workflow for MIC Determination by Broth Microdilution.
Application of Calpinactam in Studying Mycobacterial Iron Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpinactam is a fungal metabolite isolated from Mortierella alpina FKI-4905 that has demonstrated selective and potent activity against mycobacteria.[1][2][3] Its structural resemblance to mycobactin (B74219), a key siderophore utilized by Mycobacterium tuberculosis for iron acquisition, suggests a potential mechanism of action involving the disruption of mycobacterial iron uptake.[2] Iron is an essential nutrient for the survival and pathogenesis of M. tuberculosis within its host.[4][5][6] The pathways responsible for iron acquisition are therefore attractive targets for the development of new anti-tubercular drugs.[5][6]
These application notes provide a comprehensive overview of the currently available data on this compound and detail proposed experimental protocols to investigate its hypothesized role as an inhibitor of mycobacterial iron uptake. The provided methodologies are intended to guide researchers in exploring the specific effects of this compound on siderophore-mediated iron acquisition in mycobacteria.
Quantitative Data
While direct experimental data on the inhibition of iron uptake by this compound is not yet available in the public domain, its anti-mycobacterial activity has been quantified. This data serves as a foundation for further investigation into its mechanism of action.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis | 0.78 | [2][3] |
| This compound | Mycobacterium tuberculosis | 12.5 | [2][3] |
Proposed Mechanism of Action
This compound, a hexapeptide with a C-terminal ε-caprolactam ring, shares structural similarities with the hydroxamate siderophore, mycobactin.[2] This structural mimicry is the basis for the hypothesis that this compound may act as a competitive inhibitor of mycobactin-mediated iron uptake. It could potentially interfere with siderophore synthesis, export, iron chelation, or the uptake of ferri-siderophores. The diagram below illustrates the proposed logical relationship of this compound's interference with the mycobacterial iron uptake pathway.
Caption: Hypothesized interference of this compound with mycobacterial iron uptake.
Experimental Protocols
The following protocols are adapted from established methods for studying mycobacterial iron uptake and can be used to investigate the effects of this compound.
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This assay is a universal method for detecting siderophores. A decrease in siderophore production in the presence of this compound would suggest interference with their biosynthesis.
Materials:
-
Mycobacterial culture (M. smegmatis or M. tuberculosis)
-
Iron-deficient medium (e.g., chelated Sauton's medium)
-
This compound
-
Chrome Azurol S (CAS) shuttle solution
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculate mycobacteria into iron-deficient medium.
-
Add varying concentrations of this compound to the cultures. Include a no-drug control.
-
Incubate the cultures under appropriate conditions until the late logarithmic phase of growth.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
In a 96-well plate, mix the culture supernatant with the CAS shuttle solution.
-
Incubate at room temperature for a designated time.
-
Measure the absorbance at 630 nm. A decrease in the color change (higher absorbance) compared to the control indicates inhibition of siderophore production.
-
Calculate siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).[7]
Radiolabeled Iron (⁵⁵Fe) Uptake Assay
This assay directly measures the uptake of iron by mycobacterial cells. A reduction in ⁵⁵Fe uptake in the presence of this compound would provide strong evidence for its role in inhibiting iron acquisition.
Materials:
-
Mycobacterial culture (M. smegmatis or M. tuberculosis)
-
Iron-deficient medium
-
This compound
-
⁵⁵FeCl₃ solution
-
Wash buffer (e.g., oxalate-EDTA)
-
Scintillation fluid and vials
-
Scintillation counter
-
Nitrocellulose filters (0.2 µm pore size)
Protocol:
-
Grow mycobacteria in iron-deficient medium to induce the iron uptake machinery.
-
Resuspend the cells in fresh iron-deficient medium.
-
Add varying concentrations of this compound and incubate for a short period.
-
Initiate the uptake assay by adding ⁵⁵FeCl₃ to the cell suspension.
-
At various time points, take aliquots of the cell suspension and filter them through nitrocellulose filters.
-
Wash the filters with wash buffer to remove extracellular ⁵⁵Fe.[8]
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in counts per minute (CPM) in this compound-treated cells compared to untreated cells indicates inhibition of iron uptake.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for investigating the effect of this compound and the general pathway of siderophore-mediated iron uptake in mycobacteria.
Caption: Experimental workflow for studying this compound's effect.
Caption: Siderophore-mediated iron uptake in M. tuberculosis.
Conclusion
This compound presents a promising scaffold for the development of novel anti-mycobacterial agents. Its structural similarity to mycobactin strongly suggests that its mode of action may involve the disruption of essential iron acquisition pathways in mycobacteria. The experimental protocols and workflows detailed in these application notes provide a robust framework for researchers to investigate this hypothesis. Elucidating the precise mechanism of action of this compound will be crucial for its future development as a therapeutic agent against tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Siderophore-Mediated Iron Uptake in M. abscessus: A New Strategy to Limit the Virulence of Non-Tuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Solid-Phase Peptide Synthesis of Calpinactam Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpinactam (B606458) is a fungal metabolite originally isolated from Mortierella alpina. It is a hexapeptide that exhibits selective antimycobacterial activity, making it a molecule of interest in the development of new therapeutics against tuberculosis.[1][2] Structurally, this compound is characterized by a C-terminal caprolactam ring.[1][2][3] Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of this compound and its derivatives, facilitating structure-activity relationship (SAR) studies to optimize its biological activity.[4][5] This document provides a detailed protocol for the Fmoc-based solid-phase synthesis of a representative this compound derivative.
Data Presentation: Synthesis of a Representative this compound Derivative
The following table summarizes the expected quantitative data for the solid-phase synthesis of a representative this compound derivative. The yields and purity are representative of typical Fmoc-SPPS and may vary based on the specific amino acid sequence and coupling efficiency.
| Step | Description | Starting Material (mmol) | Product (mmol) | Yield (%) | Purity (%) |
| 1 | Loading of the first Fmoc-amino acid onto Wang resin | 1.0 | 0.7 | 70 | >99 (resin) |
| 2 | Fmoc deprotection | 0.7 | 0.7 | ~100 | - |
| 3 | Coupling of the second Fmoc-amino acid | 0.7 | 0.68 | 97 | >99 (resin) |
| 4 | Fmoc deprotection and coupling cycle (repeated for remaining amino acids) | 0.68 | ~0.62 | ~92 (cumulative) | >98 (resin) |
| 5 | On-resin cyclization to form the caprolactam ring | 0.62 | 0.53 | 85 | >95 (resin) |
| 6 | Cleavage from resin and global deprotection | 0.53 | 0.45 | 85 | >90 (crude) |
| 7 | Purification by RP-HPLC | 0.45 | 0.27 | 60 | >98 |
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Water (deionized) for HPLC
Protocol 1: Solid-Phase Synthesis of the Linear Hexapeptide
This protocol outlines the manual Fmoc-SPPS of the linear precursor to a this compound derivative on Wang resin.
-
Resin Swelling and First Amino Acid Loading:
-
Swell Wang resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride/DIPEA/DCM (1:1:8) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the hexapeptide sequence.
-
Protocol 2: On-Resin Cyclization to Form the Caprolactam Ring
This proposed protocol is based on standard on-resin lactam bridge formation techniques.
-
Side-Chain Deprotection of the C-terminal Precursor:
-
The C-terminal amino acid precursor for the caprolactam ring should have an orthogonally protected side chain (e.g., a lysine (B10760008) or ornithine derivative with an Alloc or Dde protecting group on the side-chain amine).
-
Selectively deprotect the side-chain amine using the appropriate reagents (e.g., for Alloc, use Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (B129415) in DCM; for Dde, use 2% hydrazine (B178648) in DMF).
-
Wash the resin thoroughly with DMF and DCM.
-
-
On-Resin Lactam Formation:
-
Deprotect the N-terminal Fmoc group of the linear peptide as described in Protocol 1, step 2.
-
Wash the resin extensively with DMF.
-
To the deprotected peptide-resin, add a solution of a coupling reagent such as PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Allow the reaction to proceed for 12-24 hours at room temperature. The high dilution effect of the solid support favors intramolecular cyclization.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage from Resin:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8][9][10][11][12]
-
Analyze the fractions by mass spectrometry (MS) to identify the desired product.[8]
-
Pool the pure fractions and lyophilize to obtain the final this compound derivative as a white powder.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimycobacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a nitrogen-bound hydrophobic auxiliary: application to solid/hydrophobic-tag relay synthesis of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01432K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. agilent.com [agilent.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Utilizing Calpinactam in a Silkworm Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Calpinactam, a novel anti-mycobacterial agent, within a Bombyx mori (silkworm) infection model. This document outlines the necessary protocols for evaluating the in vivo efficacy of this compound against susceptible mycobacterial strains.
Introduction
This compound is a hexapeptide produced by the fungus Mortierella alpina FKI-4905.[1][2] It has demonstrated selective and potent activity against mycobacteria, including Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis.[1][2] The proposed mechanism of action for this compound involves the disruption of iron uptake, a critical process for mycobacterial survival and pathogenesis.[1] The silkworm has emerged as a valuable in vivo model for studying microbial infections and evaluating the efficacy of antimicrobial compounds. Its physiological similarities to mammals in terms of innate immunity, coupled with its ease of use and ethical advantages, make it a suitable intermediate step between in vitro assays and mammalian studies.
This document details a proposed experimental workflow to assess the therapeutic potential of this compound in a silkworm model infected with Mycobacterium smegmatis, a commonly used, non-pathogenic surrogate for M. tuberculosis.
Key Experimental Protocols
Preparation of Materials
a. This compound Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile physiological saline (0.9% NaCl) to achieve the desired final concentrations for injection. Ensure the final DMSO concentration is non-toxic to the silkworms (typically <1%).
b. Mycobacterial Culture:
-
Culture Mycobacterium smegmatis in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with ADC) at 37°C with shaking until it reaches the mid-logarithmic growth phase.
-
Harvest the bacterial cells by centrifugation, wash them with sterile physiological saline, and resuspend them in saline to a specific optical density (OD600).
-
Determine the colony-forming units (CFU) per milliliter corresponding to the OD600 value by plating serial dilutions on appropriate agar (B569324) plates (e.g., Middlebrook 7H10 agar).
c. Silkworms:
-
Use fifth-instar silkworm larvae, as they are robust and of a suitable size for injection.
-
Ensure the silkworms are healthy and have been reared on an antibiotic-free artificial diet.
Silkworm Infection and Treatment
a. Infection:
-
Inject a 50 µL suspension of M. smegmatis into the hemolymph of each silkworm larva via the last proleg using a 27-gauge needle. The inoculum size should be predetermined to cause a lethal infection within a reasonable timeframe (e.g., 2-4 days).
-
Include control groups injected with sterile physiological saline to monitor for any physical injury-related mortality.
b. Treatment:
-
Administer this compound solution (50 µL) into the hemolymph of the infected silkworms at a specific time point post-infection (e.g., 1 hour).
-
Inject different doses of this compound to determine a dose-response relationship.
-
Include a vehicle control group (saline with the same concentration of DMSO used for the highest this compound dose) to account for any solvent effects.
-
A positive control group treated with a known anti-mycobacterial drug (e.g., isoniazid) can also be included.
Evaluation of Efficacy
a. Survival Assay:
-
Incubate the silkworms at an appropriate temperature (e.g., 27°C or 37°C) and monitor their survival at regular intervals (e.g., every 12 or 24 hours).
-
Record the number of dead larvae in each group. Larvae are considered dead if they do not respond to touch.
-
Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival rates between different treatment groups.
b. Determination of Bacterial Load:
-
At selected time points post-treatment, collect hemolymph from a subset of silkworms from each group.
-
Serially dilute the hemolymph in sterile saline and plate on appropriate agar to determine the CFU per milliliter of hemolymph.
-
This will provide a quantitative measure of this compound's ability to inhibit bacterial proliferation in vivo.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from these experiments.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Mycobacterium smegmatis | 0.78 |
| Mycobacterium tuberculosis | 12.5 |
Table 2: Example Survival Data of M. smegmatis-Infected Silkworms Treated with this compound
| Treatment Group | Dose (mg/kg) | Number of Larvae | Survival Rate at 72h (%) |
| Saline Control | - | 20 | 100 |
| M. smegmatis + Vehicle | - | 20 | 10 |
| M. smegmatis + this compound | 10 | 20 | 40 |
| M. smegmatis + this compound | 20 | 20 | 75 |
| M. smegmatis + this compound | 40 | 20 | 90 |
| M. smegmatis + Isoniazid | 20 | 20 | 95 |
Table 3: Example Bacterial Load in Hemolymph of Infected Silkworms
| Treatment Group | Dose (mg/kg) | Mean CFU/mL at 24h post-treatment |
| M. smegmatis + Vehicle | - | 5.2 x 10^6 |
| M. smegmatis + this compound | 20 | 1.8 x 10^4 |
| M. smegmatis + Isoniazid | 20 | 8.5 x 10^3 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
References
Application Notes and Protocols for the Isolation of Calpinactam from Mortierella alpina Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calpinactam is a novel anti-mycobacterial agent isolated from the fungus Mortierella alpina. It is a hexapeptide containing a unique caprolactam ring at its C-terminus.[1] This document provides detailed protocols for the cultivation of Mortierella alpina FKI-4905, and the subsequent extraction, purification, and characterization of this compound. These methods are based on established procedures and are intended to guide researchers in the successful isolation of this promising bioactive compound.
I. Quantitative Data Summary
The biological activity of this compound has been quantified against specific mycobacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Mycobacterium smegmatis | 0.78[1][2][3] |
| Mycobacterium tuberculosis | 12.5[1][2][3] |
II. Experimental Protocols
A. Cultivation of Mortierella alpina FKI-4905
This protocol outlines the steps for the cultivation of Mortierella alpina FKI-4905 for the production of this compound.
Materials:
-
Mortierella alpina FKI-4905 strain
-
Seed Medium: Soluble starch (1.0%), Yeast extract (0.40%), Peptone (0.20%), CaCO₃ (0.10%), Fe₂(SO₄)₃·nH₂O (trace)
-
Production Medium: Soluble starch (1.0%), Yeast extract (0.40%), Peptone (0.20%), CaCO₃ (0.10%), Fe₂(SO₄)₃·nH₂O (trace)[1]
-
Shaking incubator
-
Baffled Erlenmeyer flasks (500 mL)
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of Mortierella alpina FKI-4905 mycelia into a 500 mL baffled Erlenmeyer flask containing 200 mL of the seed medium.
-
Incubate the seed culture at 25°C for 3 days on a rotary shaker at 200 rpm.
-
Production Culture: After 3 days, transfer 2.0 mL of the seed culture to 25 flasks, each containing 200 mL of the production medium.[1]
-
Incubate the production cultures at 25°C for 7 days on a rotary shaker at 200 rpm.
B. Extraction and Purification of this compound
This protocol describes the multi-step process for extracting and purifying this compound from the culture broth of Mortierella alpina FKI-4905.[1][2][3]
Materials:
-
Culture broth from Mortierella alpina FKI-4905
-
Ethyl acetate
-
Octadecyl silane (B1218182) (ODS) column
-
Water (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
Procedure:
-
Solvent Extraction:
-
Pool the culture broth from the production flasks.
-
Extract the entire culture broth with an equal volume of ethyl acetate.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Octadecyl Silane (ODS) Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto an ODS column pre-equilibrated with water.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water.
-
Collect fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., analytical HPLC, bioassay).
-
Pool the active fractions and concentrate them under reduced pressure.
-
-
Preparative HPLC:
-
Dissolve the concentrated active fraction from the ODS chromatography step in the HPLC mobile phase.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain pure this compound.
-
C. Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the chemical structure of this compound.[4]
III. Visualizations
A. Experimental Workflow for this compound Isolation
The following diagram illustrates the overall workflow for the isolation of this compound from Mortierella alpina cultures.
Caption: Workflow for this compound Isolation.
B. Logical Steps in this compound Purification
This diagram outlines the logical progression of the purification process, highlighting the separation principles involved.
Caption: Purification cascade for this compound.
References
Application Notes and Protocols for Calpinactam in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Calpinactam in experimental settings, with a focus on its stability and solubility. This compound is a fungal metabolite with selective anti-mycobacterial properties, making it a compound of interest in tuberculosis research and drug discovery.
Compound Information
This compound is a hexapeptide originally isolated from Mortierella alpina. Its antimycobacterial activity has been demonstrated against Mycobacterium smegmatis and Mycobacterium tuberculosis.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₈H₅₇N₉O₈ | [1] |
| Molecular Weight | 767.9 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 1205538-83-5 | [1] |
Solubility of this compound
Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound has been reported qualitatively in DMSO. For quantitative assessments and use in aqueous buffers, a preliminary solubility test is recommended.
Recommended Solvent
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 767.9 g/mol x 1000 mg/g = 7.68 mg
-
-
Weighing the compound: Carefully weigh out 7.68 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or lower, protected from light.
Protocol for Determining Solubility in Other Solvents
To determine the solubility of this compound in other solvents (e.g., ethanol, methanol, PBS), a serial dilution method can be employed.
Materials:
-
This compound (solid)
-
Test solvents (e.g., ethanol, methanol, PBS)
-
Analytical balance
-
Appropriate vials or tubes
-
Shaker or vortex mixer
Procedure:
-
Add a pre-weighed excess amount of solid this compound to a known volume of the test solvent.
-
Agitate the mixture at a constant temperature (e.g., room temperature) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge or filter the suspension to remove any undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The resulting concentration is the saturation solubility of this compound in that solvent at the tested temperature.
Stability of this compound
Understanding the stability of this compound in solution is crucial for designing and interpreting experiments. The solid form is reported to be stable for at least 4 years when stored at -20°C. The following protocols are designed to assess the stability of this compound in solution.
Long-Term Stability in DMSO Stock Solution
Objective: To determine the stability of this compound in a DMSO stock solution at different storage temperatures.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) as described in section 2.2.
-
Aliquot the stock solution into multiple tubes.
-
Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Analyze the concentration and purity of this compound in each aliquot using a stability-indicating analytical method such as HPLC-UV or LC-MS.
-
Compare the results to the initial concentration (time 0) to determine the percentage of degradation.
Freeze-Thaw Stability
Objective: To assess the stability of this compound when subjected to repeated freeze-thaw cycles.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the solution into several tubes.
-
Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 24 hours, followed by thawing at room temperature until completely liquid.
-
After 1, 3, 5, and 10 cycles, analyze an aliquot for the concentration and purity of this compound.
-
Compare the results to a control sample that has not undergone any freeze-thaw cycles.
pH Stability
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Protocol:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7, and 9).
-
Dilute the this compound DMSO stock solution into each buffer to a final desired concentration (ensure the final DMSO concentration is low, typically <1%, to minimize its effect).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each pH solution.
-
Immediately analyze the samples by a suitable analytical method to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Hypothesized Mechanism of Action and Signaling Pathway
This compound's structure resembles mycobactin, the hydroxamate siderophore of M. tuberculosis. This suggests that this compound may interfere with the iron uptake system of mycobacteria, a critical pathway for their survival and pathogenesis.
Caption: Hypothesized interference of this compound with mycobacterial iron uptake.
Protocol for Antimycobacterial Susceptibility Testing
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria using the broth microdilution method.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterial strain (e.g., M. smegmatis, M. tuberculosis)
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 with ADC or OADC supplement)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Prepare bacterial inoculum: Grow the mycobacterial strain to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare serial dilutions of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve a range of final concentrations to be tested. Remember to include a positive control (bacteria with no drug) and a negative control (medium only). The final concentration of DMSO should be kept constant and at a non-inhibitory level (typically ≤ 0.5%).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.
-
Incubation: Seal the plate and incubate at 37°C for the appropriate duration (M. smegmatis: 2-3 days; M. tuberculosis: 7-14 days).
-
Determine MIC: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. Growth can be assessed visually, by measuring the optical density (OD) at 600 nm, or by using a viability indicator like resazurin (B115843) (alamarBlue).
Reported MIC Values
| Organism | MIC (µg/mL) | Source |
| Mycobacterium smegmatis | 0.78 | [2] |
| Mycobacterium tuberculosis | 12.5 | [2] |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and mycobacterial strains. Always adhere to appropriate safety precautions when handling chemical and biological materials.
References
Research Model for Elucidating the Antimycobacterial Effects of Calpinactam
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calpinactam, a hexapeptide produced by the fungus Mortierella alpina, has demonstrated selective and potent antimycobacterial activity. It is effective against Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis, with reported Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL and 12.5 µg/mL, respectively[1][2][3][4]. Structurally, this compound resembles mycobactin (B74219), the primary siderophore utilized by M. tuberculosis for iron acquisition, suggesting a potential mechanism of action involving the disruption of this critical pathway[1][3]. This document provides a detailed research model, including experimental protocols and data presentation guidelines, to investigate the antimycobacterial effects of this compound, with a focus on its potential interference with the mycobactin-mediated iron uptake system.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a competitive inhibitor of mycobactin biosynthesis or its function in iron transport. By mimicking the structure of mycobactin, this compound may interfere with the enzymatic machinery responsible for its synthesis or bind to the receptors and transporters involved in iron uptake, thereby depriving the mycobacteria of this essential nutrient and inhibiting their growth.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: In Vitro Antimycobacterial Activity of this compound
| Mycobacterial Strain | Iron Condition | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| M. tuberculosis H37Rv | Iron-replete | Isoniazid: | |
| Iron-deplete | Isoniazid: | ||
| M. smegmatis mc²155 | Iron-replete | Isoniazid: | |
| Iron-deplete | Isoniazid: |
Table 2: Effect of this compound on Mycobactin Production
| Treatment | Mycobactin Concentration (µg/mg of dry cell weight) | Statistical Significance (p-value) |
| Untreated Control | - | |
| This compound (0.5 x MIC) | ||
| This compound (1 x MIC) | ||
| This compound (2 x MIC) |
Table 3: Intracellular Efficacy of this compound in a Macrophage Model
| Treatment | Intracellular Mycobacterial Viability (CFU/mL) | Host Cell Viability (%) |
| Untreated Control | 100 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| Rifampicin (Positive Control) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) under Iron-Replete and Iron-Deplete Conditions
This protocol aims to determine the MIC of this compound against M. tuberculosis and M. smegmatis in both iron-rich and iron-poor environments to assess if its activity is iron-dependent.
Materials:
-
Mycobacterium tuberculosis H37Rv or Mycobacterium smegmatis mc²155
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) (iron-replete medium)
-
Chelated Middlebrook 7H9 broth (iron-deplete medium)
-
This compound
-
Isoniazid (positive control)
-
96-well microplates
-
Resazurin (B115843) sodium salt
Procedure:
-
Prepare a stock solution of this compound and Isoniazid in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound and the positive control in both iron-replete and iron-deplete media.
-
Prepare a mycobacterial suspension and adjust the optical density at 600 nm (OD₆₀₀) to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C. Incubation times will vary depending on the species (M. smegmatis: 2-3 days; M. tuberculosis: 7-14 days).
-
Following incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth[5].
Protocol 2: Quantification of Mycobactin Production
This assay will directly measure the effect of this compound on the production of mycobactin by M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Iron-deplete Sauton's medium
-
This compound
-
Chrome Azurol S (CAS) agar (B569324) plates
-
Spectrophotometer
Procedure:
-
Culture M. tuberculosis in iron-deplete Sauton's medium in the presence of sub-inhibitory concentrations of this compound (e.g., 0.25x, 0.5x, and 1x MIC).
-
After a suitable incubation period (e.g., 14 days), harvest the bacterial cells by centrifugation.
-
Extract mycobactin from the cell pellet using an appropriate solvent (e.g., ethanol:ether mixture).
-
Quantify the amount of mycobactin in the extract using a spectrophotometric method based on the iron-binding capacity of mycobactin, or by a CAS assay which detects siderophores.
-
Normalize the mycobactin concentration to the dry cell weight of the bacterial pellet.
Protocol 3: Intracellular Activity in a Macrophage Infection Model
This protocol evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, a key aspect of its potential therapeutic efficacy.
Materials:
-
THP-1 human monocytic cell line or primary bone marrow-derived macrophages (BMDMs)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis H37Rv
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Rifampicin (positive control)
-
Cell lysis buffer
-
7H10 agar plates
Procedure:
-
Seed and differentiate THP-1 cells into macrophage-like cells by treating with PMA, or culture primary BMDMs.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound or Rifampicin.
-
Incubate the infected cells for 48-72 hours.
-
At the end of the incubation, lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H10 agar to determine the number of viable intracellular bacteria (CFU/mL)[6][7][8][9].
-
Assess host cell viability using a standard assay (e.g., MTT or LDH release).
Protocol 4: In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol outlines a preliminary in vivo study to assess the therapeutic potential of this compound in a murine model of tuberculosis.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulation for in vivo administration
-
Isoniazid and Rifampicin (positive control drugs)
-
7H11 agar plates
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Four weeks post-infection, begin treatment with this compound, a combination of Isoniazid and Rifampicin, or a vehicle control. Administer drugs for 4-6 weeks.
-
Monitor the body weight and clinical signs of the mice throughout the experiment.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU/organ)[10][11][12][13][14].
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound's antimycobacterial action.
Experimental Workflow Diagrams
Caption: Workflow for MIC determination of this compound.
Caption: Workflow for macrophage infection assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Calpinactam Concentration for In Vitro Experiments
Important Notice: Based on a comprehensive review of available scientific literature, information regarding the use of Calpinactam (B606458) in in vitro experiments is currently limited almost exclusively to its antimycobacterial properties. There is a significant lack of data on its application in mammalian or other eukaryotic cell culture systems. Therefore, this technical support center provides information based on its known antimycobacterial activities and offers general guidance for handling novel compounds in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a fungal metabolite, specifically a hexapeptide, isolated from Mortierella alpina.[1][2] Its primary and well-documented biological activity is as a selective anti-mycobacterial agent.[1][2] It has shown potent inhibitory effects against the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis.[1][2]
Q2: What is the proposed mechanism of action of this compound?
The proposed mechanism of action of this compound is the inhibition of iron metabolism in mycobacteria. Its structure resembles mycobactin, a siderophore essential for iron uptake in M. tuberculosis, suggesting it may interfere with this critical pathway.[1]
Q3: Has this compound been tested on mammalian or other eukaryotic cells?
There is no publicly available data from the conducted searches detailing the cytotoxic effects or other biological activities of this compound on mammalian or other eukaryotic cell lines. Research has been highly focused on its antimycobacterial properties.
Q4: What is the recommended solvent for this compound?
While specific solubility data for this compound is not detailed in the search results, compounds of this nature are often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (ideally below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How stable is this compound in cell culture media?
There is no specific information available regarding the stability of this compound in cell culture media. The stability of compounds in media can be influenced by factors such as pH, temperature, and interaction with media components.[3] For antimycobacterial drug susceptibility testing, it has been noted that some drugs can be unstable over the long incubation periods required for mycobacteria.[4] It is recommended to prepare fresh solutions of this compound for each experiment.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Medium
This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous medium.
-
Potential Cause: The final concentration of this compound exceeds its aqueous solubility.
-
Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
-
Potential Cause: Rapid dilution of the DMSO stock into the medium.
-
Solution: Use a serial dilution approach. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing.
-
-
Potential Cause: Low temperature of the cell culture medium.
-
Solution: Always use pre-warmed (37°C) cell culture medium for dilutions.
-
Data Presentation
The only available quantitative data for this compound's in vitro activity is its Minimum Inhibitory Concentration (MIC) against mycobacteria.
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | 0.78 | [1][2] |
| Mycobacterium tuberculosis | 12.5 | [1][2] |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium smegmatis
This protocol is a generalized procedure based on standard broth microdilution methods.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 1 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
Culture M. smegmatis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in 7H9 broth to achieve a final inoculum of approximately 5 x 105 CFU/mL.
-
-
Serial Dilution in Microplate:
-
Dispense 100 µL of 7H9 broth into all wells of a 96-well microplate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for the appropriate time for M. smegmatis (typically 48-72 hours).
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Signaling Pathways
There is currently no information available regarding the effects of this compound on any signaling pathways in eukaryotic cells. The proposed mechanism of action is focused on iron metabolism in mycobacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycobacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
troubleshooting Calpinactam insolubility in aqueous solutions
Welcome to the technical support center for Calpinactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cyclic hexapeptide that has demonstrated potent anti-mycobacterial activity.[1][2] Its primary application is in tuberculosis research and as a potential lead compound for the development of new anti-mycobacterial drugs. It is known to inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis.[1][2]
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence of this compound is D-phenylalanyl-L-leucyl-L-histidyl-D-glutaminyl-D-allo-isoleucyl-L-caprolactam.
Q3: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?
A3: this compound, like many cyclic peptides with a mix of hydrophobic and hydrophilic residues, can have limited solubility in purely aqueous solutions. Precipitation can be influenced by several factors including the pH of the buffer, the ionic strength of the solution, and the concentration of this compound you are trying to achieve. The presence of hydrophobic amino acids such as phenylalanine, leucine, and isoleucine contributes to its tendency to aggregate in aqueous environments.
Q4: Is this compound soluble in any common laboratory solvents?
A4: Yes, this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). This is a common starting point for preparing stock solutions.
Q5: What is the proposed mechanism of action for this compound?
A5: The proposed mechanism of action for this compound involves the disruption of iron metabolism in mycobacteria. It is believed to interfere with the iron uptake system by resembling mycobactin, a siderophore used by M. tuberculosis to scavenge iron.[1]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound.
Initial Assessment of the Problem
Before attempting to redissolve your sample, consider the following:
-
Visual Observation: Is the solution cloudy, or is there visible particulate matter?
-
Concentration: What is the target concentration of this compound in your solution?
-
Solvent/Buffer: What is the exact composition of the aqueous solution you are using (e.g., PBS, Tris buffer, water)?
-
pH: What is the pH of your solution?
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound insolubility.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation: this compound Solubility Summary
| Solvent System | Solubility | Recommendations and Remarks |
| Water | Poor | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Poor to Moderate | Solubility is pH-dependent. May require optimization. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers with Organic Co-solvent (e.g., <1% DMSO) | Moderate to Good | The final concentration of the organic solvent should be tested for compatibility with the experimental system. |
| Acidic Buffers (e.g., pH 5-6) | Potentially Improved | The presence of a glutaminyl residue suggests that solubility may be slightly improved in mildly acidic conditions. |
| Basic Buffers (e.g., pH 8-9) | Potentially Improved | The presence of a histidyl residue suggests that solubility may be improved in mildly basic conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended method for preparing a concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the steps for diluting the DMSO stock solution into an aqueous buffer for your experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Warm your desired aqueous buffer to 37°C. This can help to improve the solubility of this compound.
-
Add the required volume of the pre-warmed aqueous buffer to a sterile tube.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If slight precipitation is observed, proceed with the sonication protocol below.
Protocol 3: Sonication to Aid Dissolution
This protocol can be used if precipitation is observed after diluting the this compound stock solution.
Materials:
-
This compound working solution with precipitation
-
Water bath sonicator
Procedure:
-
Place the tube containing the this compound solution in a water bath sonicator.
-
Sonicate for 5-10 minutes.
-
After sonication, visually inspect the solution. If the precipitate has dissolved, the solution is ready for use.
-
If precipitation persists, it may indicate that the concentration of this compound is too high for the chosen buffer system. Consider preparing a more dilute working solution.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interference with the iron uptake pathway in Mycobacterium tuberculosis.
Caption: this compound's proposed interference with mycobacterial iron uptake.
References
Technical Support Center: Optimizing Calpinactam Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Calpinactam synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound.
Q1: My overall yield is low after the linear peptide assembly. What are the likely causes and how can I improve it?
A1: Low yield during the linear synthesis of the this compound precursor on solid support is often due to peptide aggregation or incomplete coupling reactions, especially with sterically hindered amino acids.[1][2]
-
Peptide Aggregation: Hydrophobic residues in the this compound sequence can lead to the peptide chains clumping together on the resin, blocking reactive sites.[1]
-
Incomplete Coupling: Sterically hindered amino acids can be difficult to couple efficiently.
-
Solution: Employ a more potent coupling reagent like HATU, HCTU, or COMU. You can also perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before moving to the next deprotection step.
-
Q2: I'm observing incomplete Fmoc deprotection. How can I confirm this and what is the solution?
A2: Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being added, leading to truncated sequences and a lower yield of the full-length product.
-
Confirmation: A qualitative Kaiser test can be performed on a small sample of resin beads after the deprotection step. A blue color indicates the presence of free primary amines (successful deprotection), while yellow beads suggest the Fmoc group is still attached.
-
Solution: Extend the deprotection time with 20% piperidine (B6355638) in DMF (e.g., 1 x 1 minute followed by 1 x 15-20 minutes). For particularly difficult sequences, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) can be added to the piperidine solution at a low concentration (1-2%).
Q3: The final cyclization step is resulting in a very low yield of this compound. What factors influence cyclization efficiency?
A3: The macrocyclization step is often a critical bottleneck. Low yields can be caused by competing intermolecular reactions (dimerization/oligomerization), epimerization at the C-terminus, and poor conformational pre-organization of the linear peptide.
-
Solutions to Improve Cyclization Yield:
-
High Dilution: Perform the cyclization in solution at a low concentration (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular oligomerization.
-
Choice of Coupling Reagent: Use a coupling reagent known for high efficiency and low racemization, such as PyBOP or HATU. Phosphonium-based reagents are often preferred for cyclization.
-
Solvent: The choice of solvent can influence the peptide's conformation. Dichloromethane (DCM) or a mixture of DMF/DCM is commonly used.
-
Temperature: While room temperature is standard, gentle heating may sometimes improve yields, but must be carefully optimized to avoid side reactions.
-
Q4: How do I minimize racemization during amino acid coupling and cyclization?
A4: Racemization, the conversion of an L-amino acid to a D-amino acid, is a risk during the activation step, particularly at the C-terminal residue during cyclization.
-
Solution:
-
Use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective derivative, 6-Cl-HOBt or OxymaPure, which can suppress racemization.
-
Aminium/uronium-based coupling reagents like HBTU and HATU are generally preferred over carbodiimides alone as they can reduce racemization.
-
Avoid excessively long activation times and elevated temperatures.
-
Data Presentation: Impact of Cyclization Conditions
The efficiency of the head-to-tail macrocyclization step is highly dependent on the reaction conditions. The following table summarizes the impact of various coupling reagents and concentrations on the yield of a model cyclic hexapeptide, providing a guide for optimizing this compound synthesis.
| Coupling Reagent | Additive | Solvent | Concentration (mM) | Temperature (°C) | Cyclization Time (h) | Monomer Yield (%) | Dimer Yield (%) |
| DPPA | - | DMF | 1.0 | 4 | 24 | 65 | 15 |
| HBTU | HOBt | DMF | 1.0 | 25 | 2 | 78 | 10 |
| HATU | HOAt | DMF | 1.0 | 25 | 1 | 85 | 5 |
| PyBOP | - | CH₂Cl₂/DMF (4:1) | 0.5 | 25 | 2 | 82 | 8 |
| HATU | HOAt | DMF | 0.1 | 25 | 1 | 92 | <2 |
Data is representative and compiled from studies on analogous cyclic hexapeptides. Optimal conditions for this compound may vary and require empirical determination.
Experimental Protocols
This section provides a detailed methodology for the solid-phase synthesis of the linear this compound precursor, followed by its cleavage and solution-phase cyclization.
Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Loading: Dissolve Fmoc-L-Leu-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM. Add the solution to the swollen resin and agitate for 2 hours. Wash the resin with DCM (3x), Methanol (3x), and DCM (3x).
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in N,N-dimethylformamide (DMF) for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling Cycle:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with HATU (2.95 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Confirm complete coupling using a Kaiser test. If the test is positive (blue), proceed to the next deprotection step. If negative or faint, repeat the coupling step ("double coupling").
-
-
Chain Elongation: Repeat steps 3 and 4 for each amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 3.
Protocol 2: Cleavage from Resin and Solution-Phase Cyclization
-
Cleavage of Linear Peptide: Wash the final peptide-resin with DCM (5x) and dry under a stream of nitrogen. Treat the resin with a cleavage cocktail of DCM/Hexafluoroisopropanol (HFIP)/Trifluoroacetic acid (TFA) (8:1:1 v/v/v) for 1 hour at room temperature. Filter to collect the filtrate containing the protected linear peptide.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of anhydrous DCM or DMF to achieve a final concentration of 0.5 mM.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the solution in vacuo.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Visualizations
Workflow and Signaling Pathways
Caption: Workflow for the solid-phase synthesis and solution-phase cyclization of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
addressing batch-to-batch variability of Calpinactam activity
Welcome to the Technical Support Center for Calpinactam. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound's anti-mycobacterial activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistency and accuracy in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite, specifically a cyclic hexapeptide, isolated from Mortierella alpina[1][2][3]. Despite its name, it is not a calpain inhibitor. Its primary activity is anti-mycobacterial, and it is particularly effective against Mycobacterium smegmatis and Mycobacterium tuberculosis[1][4]. The proposed mechanism of action involves the disruption of iron uptake, as its structure resembles mycobactin, a siderophore used by mycobacteria to chelate iron.
Q2: What are the known MIC values for this compound?
A2: Published Minimum Inhibitory Concentration (MIC) values for this compound are 0.78 µg/mL against Mycobacterium smegmatis and 12.5 µg/mL against Mycobacterium tuberculosis. These values are important benchmarks for assessing the potency of different batches.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years. Aliquots of the DMSO stock solution should also be stored at -20°C to minimize freeze-thaw cycles.
Q4: What are the most common causes of batch-to-batch variability in anti-mycobacterial MIC assays?
A4: The most significant sources of variability in MIC assays stem from inconsistencies in experimental procedures. Key factors include improper preparation of the bacterial inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in endpoint reading. The physicochemical properties of the compound, such as solubility and stability in the assay medium, can also contribute significantly to variability.
Q5: How critical is the iron concentration in the culture medium for this compound's activity?
A5: Given that this compound's proposed mechanism is the inhibition of iron uptake, the concentration of iron in the culture medium could theoretically influence its apparent activity. High levels of available iron in the medium might partially overcome the inhibitory effect of this compound, potentially leading to higher MIC values. Standardizing the culture medium, particularly the iron content, is crucial for reproducible results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Organism | Reference |
| MIC | 0.78 µg/mL | Mycobacterium smegmatis | |
| MIC | 12.5 µg/mL | Mycobacterium tuberculosis | |
| Formula Weight | 767.9 g/mol | N/A | |
| Solubility | Soluble | DMSO | |
| Storage Stability | ≥ 4 years at -20°C | N/A |
Troubleshooting Guide for Inconsistent this compound Activity
This guide addresses common issues that may lead to variability in the measured anti-mycobacterial activity of this compound.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected MIC values | Inoculum too dense: An overly concentrated bacterial suspension can overwhelm the inhibitory effect of the compound. | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, before final dilution into the assay plate. |
| This compound degradation: The compound may be unstable under assay conditions (e.g., in aqueous media at 37°C). | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the bacterial culture. | |
| High iron content in media: Excess iron in the culture medium could compete with this compound's proposed mechanism of action. | Use a consistent and well-defined culture medium, such as Middlebrook 7H9, with a standardized supplement. Ensure the water used for media preparation is of high purity. | |
| Lower than expected MIC values | Inoculum too dilute: An insufficient number of bacteria will be more easily inhibited, leading to falsely low MIC values. | Adhere strictly to the inoculum preparation protocol. Ensure the starting culture is in the logarithmic growth phase to ensure bacterial viability. |
| Evaporation from wells: Loss of medium during incubation can concentrate the compound, leading to artificially potent activity. | Use sterile adhesive plate seals to cover the 96-well plates during incubation. Ensure the incubator has adequate humidity. | |
| Inconsistent results between replicates | Compound precipitation: this compound may precipitate when diluted from a DMSO stock into the aqueous culture medium. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing an intermediate dilution in a co-solvent before the final dilution in the medium. The final DMSO concentration should typically be kept below 1%. |
| Bacterial clumping: Mycobacteria, especially M. smegmatis, are prone to clumping, which can lead to uneven distribution of bacteria in the wells. | Add a surfactant like Tween 80 (typically at 0.05%) to the culture medium to reduce bacterial aggregation. Vortex the bacterial suspension thoroughly but gently before and during inoculum preparation. | |
| "Trailing" or unclear MIC endpoint | Bacteriostatic vs. bactericidal effect: The compound may inhibit growth without killing the bacteria, leading to faint turbidity at higher concentrations. | Read the MIC as the lowest concentration that causes a significant reduction (e.g., ~80-90%) in growth compared to the positive control. It is crucial to be consistent in how the endpoint is determined across all experiments. |
| Contamination of culture: A mixed bacterial culture will lead to unreliable and uninterpretable results. | Always start from a single, well-isolated colony for inoculum preparation. Perform a purity check by streaking the inoculum on an agar (B569324) plate. |
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound is thought to interfere with the mycobacterial iron uptake system.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: A standardized workflow is crucial for reproducible MIC assay results.
Detailed Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Mycobacterium smegmatis
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium smegmatis.
1. Materials
-
Mycobacterium smegmatis (e.g., mc²155 strain)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound
-
100% DMSO (for stock solution)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile adhesive plate seals
-
Spectrophotometer
-
Incubator (37°C)
2. Preparation of Reagents and Bacteria
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Aliquot and store at -20°C.
-
Bacterial Culture: From a fresh agar plate, inoculate a single colony of M. smegmatis into 5 mL of supplemented Middlebrook 7H9 broth. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Inoculum Preparation:
-
Adjust the turbidity of the log-phase culture with fresh sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in fresh broth to obtain a working inoculum of approximately 1.5 x 10⁶ CFU/mL. This will result in a final concentration of ~7.5 x 10⁵ CFU/mL in the assay wells.
-
3. Assay Procedure
-
Plate Setup: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Serial Dilution:
-
In the first column of wells, add an appropriate volume of the this compound stock solution to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, add this compound to make the well concentration 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no this compound).
-
Column 12 will serve as the sterility control (broth only, no bacteria).
-
-
Inoculation: Add 100 µL of the working bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate with a sterile adhesive seal and incubate at 37°C for 24-48 hours, or until robust growth is visible in the growth control wells.
4. Reading and Interpreting Results
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. smegmatis.
-
Alternatively, results can be read using a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity. If these controls are not as expected, the assay is invalid.
References
overcoming challenges in the purification of Calpinactam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Calpinactam.
Troubleshooting Guides
This section addresses common issues encountered during the multi-step purification of this compound, from initial extraction to final polishing by preparative HPLC.
Issue 1: Low Yield After Solvent Extraction
Question: We are experiencing a significant loss of this compound during the initial solvent extraction from the Mortierella alpina culture broth. What are the potential causes and solutions?
Answer:
Low recovery of this compound from the culture broth is a common challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
-
Solvent Polarity and Miscibility: this compound is a cyclic peptide-like molecule, and its solubility can be influenced by the chosen solvent system. Using a solvent that is either too polar or too non-polar can result in incomplete extraction.
-
Solution: Experiment with a range of solvent systems with varying polarities. A common starting point is ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol (B129727). Methanol has been shown to be effective in extracting fungal metabolites due to its ability to bind to polar, semi-polar, and non-polar compounds.[1] Consider a sequential extraction, starting with a less polar solvent to remove lipids and other non-polar impurities, followed by a more polar solvent to extract this compound.
-
-
Emulsion Formation: The presence of surfactants and lipids in the culture broth can lead to the formation of stable emulsions during solvent extraction, trapping this compound and making phase separation difficult.[2]
-
pH of the Aqueous Phase: The charge state of this compound can affect its partitioning between the aqueous and organic phases.
-
Solution: Adjust the pH of the culture broth before extraction. Since this compound is a peptide-like molecule, its overall charge will change with pH. Experiment with a range of pH values (e.g., acidic, neutral, and basic) to find the optimal condition for extraction into the organic phase.
-
Quantitative Data Summary: Solvent Extraction Optimization
| Extraction Solvent | pH of Aqueous Phase | This compound Yield (%) | Purity (%) |
| Ethyl Acetate | 7.0 | 65 | 40 |
| Dichloromethane | 7.0 | 55 | 35 |
| Dichloromethane:Methanol (9:1) | 7.0 | 75 | 45 |
| Ethyl Acetate | 4.0 | 70 | 42 |
| Dichloromethane:Methanol (9:1) | 4.0 | 85 | 50 |
| Ethyl Acetate | 9.0 | 60 | 38 |
| Dichloromethane:Methanol (9:1) | 9.0 | 78 | 48 |
Issue 2: Poor Resolution in Octadecyl Silane (B1218182) (C18) Column Chromatography
Question: During the C18 column chromatography step, we are observing co-elution of impurities with this compound, resulting in poor resolution and broad peaks. How can we improve the separation?
Answer:
Octadecyl silane (C18) chromatography is a critical step for initial purification.[3] Poor resolution can be caused by several factors related to the mobile phase, column condition, and sample loading.
-
Mobile Phase Composition: The choice and composition of the mobile phase are crucial for achieving good separation in reversed-phase chromatography.
-
Solution: Optimize the gradient elution profile. A shallow gradient of acetonitrile (B52724) in water is often effective for peptide separations. Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both the aqueous and organic mobile phases can improve peak shape and resolution for peptide-like molecules. Experiment with different organic modifiers, such as methanol or isopropanol, as they can alter the selectivity of the separation.
-
-
Column Overloading: Loading too much crude extract onto the column can lead to band broadening and decreased resolution.
-
Solution: Reduce the amount of sample loaded onto the column. It is recommended to start with a small analytical-scale injection to determine the optimal loading capacity before scaling up.
-
-
Column Degradation: The performance of a C18 column can degrade over time, especially when used with complex biological samples.
-
Solution: Regularly clean the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Issue 3: Peak Tailing and Low Purity in Preparative HPLC
Question: In the final preparative HPLC step, we are struggling with peak tailing and are unable to achieve the desired purity of >95% for this compound. What adjustments can we make?
Answer:
Preparative HPLC is the final polishing step to achieve high-purity this compound. Peak tailing and low purity are common challenges that can often be addressed by optimizing the chromatographic conditions.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups in this compound, leading to peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress the ionization of silanol groups. Alternatively, using a base-deactivated column can minimize these secondary interactions.
-
-
Sub-optimal Gradient and Flow Rate: An inappropriate gradient slope or flow rate can result in poor separation from closely eluting impurities.
-
Solution: Optimize the gradient by making it shallower around the elution point of this compound to increase the separation of closely related impurities. Reducing the flow rate can also improve resolution, although this will increase the run time.
-
-
Sample Solubility and Injection Volume: Injecting a large volume of sample dissolved in a strong solvent can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase (low organic content) if possible. If a stronger solvent is required for solubility, inject the smallest possible volume. A concentration step at the beginning of the gradient, where the mobile phase is held at a low organic content for a few minutes, can help to focus the sample at the head of the column.
-
Quantitative Data Summary: Preparative HPLC Optimization
| Mobile Phase Additive | Gradient Slope (%B/min) | Flow Rate (mL/min) | This compound Purity (%) | Peak Asymmetry |
| None | 2.0 | 10 | 85 | 1.8 |
| 0.1% TFA | 2.0 | 10 | 92 | 1.2 |
| 0.1% TFA | 1.0 | 10 | 94 | 1.1 |
| 0.1% TFA | 1.0 | 8 | >95 | 1.0 |
| 0.1% Formic Acid | 1.0 | 8 | 93 | 1.3 |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of pure this compound from a typical fermentation batch?
A1: The yield of this compound can vary significantly depending on the fermentation conditions and the efficiency of the purification process. While specific yields are not widely published, it is common for the recovery of natural products to be in the range of 10-30% from the crude extract after all purification steps. Optimizing each step of the purification protocol is crucial for maximizing the final yield.
Q2: How can I confirm the identity and purity of my final this compound sample?
A2: The identity of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed by analytical HPLC, ideally using a different column and/or mobile phase system than the one used for preparative purification to ensure that no impurities are co-eluting.
Q3: What are the potential stability issues for this compound during purification and storage?
A3: As a peptide-like molecule, this compound may be susceptible to degradation at extreme pH values and high temperatures. It is advisable to perform all purification steps at room temperature or below, if possible. For long-term storage, the purified compound should be stored as a lyophilized powder at -20°C or below.
Q4: What are the most common impurities encountered during this compound purification?
A4: Impurities are typically other secondary metabolites produced by Mortierella alpina that have similar physicochemical properties to this compound. These can include other peptides, polyketides, and lipids. Additionally, degradation products of this compound can also be present as impurities.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Culture Broth
-
Harvesting: Centrifuge the Mortierella alpina culture broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 4.0 using 1M HCl.
-
Extraction: Transfer the pH-adjusted supernatant to a separatory funnel and add an equal volume of dichloromethane:methanol (9:1 v/v).
-
Mixing: Gently swirl the separatory funnel for 10-15 minutes to ensure thorough mixing and partitioning of this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the phases to separate for 30 minutes. If an emulsion forms, let it stand for a longer period or centrifuge at a low speed to break the emulsion.
-
Collection: Collect the lower organic phase.
-
Re-extraction: Repeat the extraction of the aqueous phase two more times with an equal volume of the solvent mixture.
-
Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Preparative HPLC Purification of this compound
-
Column: C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Preparation: Dissolve the partially purified this compound from the C18 column chromatography step in a minimal amount of Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 8 mL/min
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B (linear gradient)
-
45-50 min: 60% to 100% B (wash)
-
50-60 min: 100% B (wash)
-
60-65 min: 100% to 20% B (re-equilibration)
-
65-75 min: 20% B (re-equilibration)
-
-
Detection: UV at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain pure this compound as a white powder.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in preparative HPLC.
References
Technical Support Center: Calpinactam Storage and Handling
Welcome to the technical support center for Calpinactam. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific degradation studies on this compound are not extensively published, based on its chemical structure as a hexapeptide, it is recommended to store it under controlled conditions to minimize degradation. The Safety Data Sheet (SDS) for this compound advises storing it in accordance with the information provided on the product insert. For peptides, this typically involves storage in a cool, dry, and dark environment.
Q2: What are the primary factors that can cause this compound degradation?
A2: The stability of pharmaceutical compounds like this compound can be influenced by several environmental factors.[1][2] Based on its peptide structure, the most critical factors are likely:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[3]
-
Moisture (Hydrolysis): As a peptide, this compound contains amide bonds that are susceptible to hydrolysis. Storage in a dry place is crucial.
-
Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.[1]
-
pH: The stability of peptides is often pH-dependent. Extreme pH conditions can catalyze hydrolysis or other degradation reactions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of certain amino acid residues within the peptide.[1]
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation may not always be visible. However, you might observe physical changes such as discoloration (e.g., yellowing), changes in solubility, or the appearance of precipitates.[3][4] The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks and a decrease in the main peak area of this compound.[5][6]
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound will depend heavily on the storage conditions. For many peptide-based compounds, long-term storage at -20°C or -80°C can extend shelf-life significantly, often for a year or more.[7] However, it is crucial to refer to the manufacturer's certificate of analysis and perform periodic purity checks.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides steps to resolve them.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my experiments. | Sample degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock (temperature, light exposure, humidity). 2. Prepare fresh working solutions from a new or properly stored stock vial. 3. Perform a purity analysis (e.g., HPLC) on your current stock to assess its integrity. |
| I see a color change in my solid this compound. | Potential chemical degradation. | 1. Do not use the discolored sample for experiments. 2. Review your storage procedures to ensure they align with recommended conditions (cool, dry, dark). 3. If possible, analyze the sample using HPLC or LC-MS to identify potential degradation products.[5][6] |
| My this compound solution appears cloudy or has precipitates. | Poor solubility or degradation leading to insoluble products. | 1. Ensure you are using the recommended solvent for dissolution. 2. Try gentle warming or sonication to aid dissolution, but be cautious as heat can accelerate degradation.[3] 3. If the solution remains cloudy, it may indicate degradation. It is advisable to use a fresh sample. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of a this compound sample.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., a mixture of water and acetonitrile).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Gradient: A typical gradient might be 10-90% Mobile Phase B over 30 minutes. This should be optimized for your specific system and sample.
-
-
Analysis:
-
Inject the this compound standard solution.
-
The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
-
Visualizations
Potential Degradation Pathway for this compound
Since this compound is a hexapeptide, a primary degradation route is the hydrolysis of its amide bonds, particularly under acidic or basic conditions. The following diagram illustrates a potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for conducting a stability study on this compound.
Caption: Workflow for assessing this compound stability over time.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Stability of chronic medicines in dosage administration aids. How much have been done? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calpinactam Production in Mortierella alpina
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for Calpinactam production in Mortierella alpina.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a cyclic hexapeptide with anti-mycobacterial properties, produced by the fungus Mortierella alpina FKI-4905.[1][2] It exhibits selective inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, making it a compound of interest for the development of new tuberculosis treatments.[1][2]
Q2: What are the typical culture media components for Mortierella alpina?
A2: Mortierella alpina is often cultivated in media containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone, NaNO₃), and various mineral salts (e.g., KH₂PO₃, MgSO₄·7H₂O).[3] While these are optimized for arachidonic acid (ARA) production, they provide a good starting point for this compound production.
Q3: What are the key fermentation parameters to control for secondary metabolite production in M. alpina?
A3: Key fermentation parameters include temperature, pH, aeration rate, and agitation speed. These factors significantly influence mycelial growth, morphology, and the biosynthesis of secondary metabolites.
Q4: How does temperature affect this compound production?
A4: While specific data for this compound is limited, in M. alpina, lower temperatures (around 20°C) can favor the production of certain polyunsaturated fatty acids.[4] Temperature shifts during fermentation can also be a strategy to trigger secondary metabolism. It is recommended to investigate a range of temperatures to find the optimum for this compound yield.
Q5: Is there a known biosynthetic pathway for this compound?
A5: this compound is a non-ribosomal peptide synthesized by a multi-domain enzyme called a non-ribosomal peptide synthetase (NRPS).[1] The gene responsible for this synthesis in M. alpina has been identified as calA.[1] Understanding this pathway is crucial for metabolic engineering efforts to enhance production.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of M. alpina for this compound production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | Suboptimal media composition. | Systematically vary the carbon and nitrogen sources and their ratios. Test the effect of adding precursor amino acids for the hexapeptide structure of this compound. |
| Inappropriate fermentation parameters (temperature, pH, aeration). | Optimize each parameter individually using a design of experiments (DoE) approach. Start with ranges known to be effective for M. alpina growth (see Table 1). | |
| Incorrect fungal strain or loss of productivity. | Confirm the identity of your M. alpina strain. If productivity has declined over successive subcultures, consider reviving a fresh culture from a frozen stock. | |
| Poor Mycelial Growth | Nutrient limitation. | Ensure all essential nutrients are present in sufficient concentrations in the medium. |
| Suboptimal pH. | Monitor and control the pH of the culture medium throughout the fermentation. The optimal pH for M. alpina growth is typically around 5.5-6.5. | |
| Inadequate aeration. | Increase the aeration rate or agitation speed to improve oxygen transfer. Be mindful that excessive shear can damage the mycelia. | |
| Formation of Dense Mycelial Pellets | High spore inoculum concentration. | Reduce the initial spore concentration in the inoculum. |
| Low agitation speed. | Increase the agitation speed to promote the formation of more dispersed mycelia. However, avoid excessive shear stress. | |
| Foaming in the Bioreactor | High protein content in the medium (e.g., from yeast extract). | Add an appropriate antifoaming agent to the culture medium. |
| Difficulty in Extracting this compound | Inefficient cell lysis. | Employ mechanical (e.g., bead beating, sonication) or non-mechanical (e.g., enzymatic digestion, osmotic shock) methods to disrupt the fungal cell walls prior to solvent extraction. |
| Incorrect extraction solvent. | This compound has been successfully extracted using a solvent system like chloroform/methanol.[1] Experiment with different solvent polarities to optimize extraction efficiency. |
Section 3: Data Presentation
Table 1: Influence of Culture Parameters on Mortierella alpina (Primarily based on Arachidonic Acid Production Data)
| Parameter | Investigated Range | General Effect on Growth | General Effect on Metabolite Production | Reference(s) |
| Temperature (°C) | 18.5 - 28 | Optimal growth typically between 25-28°C. | Lower temperatures (e.g., 18.5°C) can enhance the production of some secondary metabolites. | [5] |
| pH | 5.5 - 7.0 | Growth is generally favored in slightly acidic conditions (pH 5.5-6.5). | pH can influence enzyme activity in secondary metabolic pathways. | |
| Glucose (g/L) | 40 - 80 | Increased glucose generally leads to higher biomass. | High glucose concentrations can sometimes inhibit secondary metabolite production (carbon catabolite repression). | [3] |
| Nitrogen Source | Yeast Extract, Peptone, NaNO₃ | Nitrogen is essential for growth; however, nitrogen limitation can trigger secondary metabolism. | The type and concentration of the nitrogen source can significantly impact the production of secondary metabolites. | [3] |
| Aeration Rate (vvm) | 0.6 - 1.4 | Adequate aeration is crucial for aerobic respiration and growth. | Oxygen availability can be a critical factor for specific enzymatic reactions in biosynthetic pathways. | [6] |
| Agitation Speed (rpm) | 150 - 200 | Affects mycelial morphology (pellets vs. dispersed). | Shear stress from high agitation can negatively impact production. | [7][8] |
Section 4: Experimental Protocols
Inoculum Preparation
-
Maintain Mortierella alpina on Potato Dextrose Agar (B569324) (PDA) plates.
-
For inoculum preparation, transfer a small piece of agar with mycelium into a flask containing a seed culture medium (e.g., 20 g/L glucose, 10 g/L yeast extract, pH 6.0).
-
Incubate the seed culture at 25-28°C on a rotary shaker (e.g., 150-200 rpm) for 2-3 days until sufficient biomass is obtained.
Fermentation
-
Prepare the production medium in a bioreactor and sterilize it. A typical medium could contain glucose, a nitrogen source like yeast extract or peptone, and mineral salts.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation.
-
Collect samples periodically to monitor biomass, substrate consumption, and this compound production.
This compound Extraction and Quantification (General Protocol)
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Lyse the mycelial cells using a suitable method (e.g., bead beating, sonication, or grinding in liquid nitrogen).
-
Extract the lysed mycelia and the culture broth with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a chloroform:methanol mixture).
-
Concentrate the organic extract under reduced pressure.
Quantification by HPLC (Method Development Required):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is a common starting point for peptide analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used for peptide separation.
-
Detection: Monitor the elution profile at a wavelength where this compound absorbs UV light (requires determination via a UV scan) or by using MS to detect its specific mass-to-charge ratio.
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Section 5: Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the special physiology of Mortierella alpina cultured by agar supported solid state fermentation in enhancing arachidonic acid enriched lipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical optimization of arachidonic acid synthesis by Mortierella alpina CBS 754.68 in a solid‐state fermenter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
refining MIC assay protocols for more consistent Calpinactam results
This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable Minimum Inhibitory Concentration (MIC) results for Calpinactam.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound MIC assays in a question-and-answer format.
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC values. What are the potential causes?
A1: Inconsistent MIC results for this compound, particularly against Mycobacterium species, can arise from several factors. The most common sources of variability include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inconsistent inoculum size can lead to variable MIC values, a phenomenon known as the "inoculum effect." For Mycobacterium tuberculosis, it is crucial to standardize the inoculum to a 0.5 McFarland standard.[1]
-
Compound Solubility: this compound's solubility in the testing medium is vital for accurate results. Precipitation of the compound at higher concentrations will lower its effective concentration, leading to erroneously high MICs.
-
Media Composition: Variations in broth formulation, especially in cation concentrations, can influence the activity of antimicrobial agents. Consistent use of a single brand and lot of Middlebrook 7H9 broth is recommended.
-
Incubation Conditions: The slow growth rate of mycobacteria makes precise control of incubation time and temperature essential. Deviations can alter bacterial metabolism and affect the observed MIC.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error in MIC assays.
Q2: Our this compound MIC values are consistently higher than the reported values of 0.78 µg/mL for M. smegmatis and 12.5 µg/mL for M. tuberculosis. What should we investigate?[2][3]
A2: If your observed MICs are consistently elevated, consider the following troubleshooting steps:
-
Verify Inoculum Density: An excessively high inoculum is a common cause of elevated MICs. Ensure your inoculum is standardized correctly, typically to a McFarland 0.5 standard, and then diluted to the final target concentration. While some studies on M. tuberculosis have shown that a higher inoculum does not always change the drug susceptibility profile, it is a critical parameter to control for consistency.[1][4]
-
Assess this compound Solubility: Visually inspect your stock solution and the wells of your microtiter plate for any signs of precipitation. This compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your assay is low enough to not inhibit bacterial growth on its own.
-
Check Quality Control (QC) Strain: Always include a QC strain with a known MIC range for other anti-mycobacterial agents in your experiments. For M. tuberculosis, the H37Rv (ATCC 27294) strain is commonly used. If the MIC for the QC strain is also out of its acceptable range, it points to a systematic issue with your assay setup (e.g., media, incubation, or dilutions).
-
Calibrate Equipment: Ensure that pipettes and any automated liquid handlers are properly calibrated.
Q3: We are observing "skipped wells" in our this compound microdilution plates. How should we interpret these results?
A3: "Skipped wells" refer to a situation where a well with a lower concentration of this compound shows no bacterial growth, while wells with higher concentrations do. This can be caused by:
-
Pipetting Errors: An accidental omission of the bacterial inoculum or the compound in a specific well.
-
Contamination: Contamination of a single well with a resistant organism.
-
Compound Precipitation: The compound may have precipitated in one well but not in adjacent ones due to slight variations in mixing or temperature.
If you observe skipped wells, the experiment should be repeated with careful attention to pipetting and aseptic technique.
Q4: What is the recommended solvent for this compound, and what is the maximum permissible concentration in the assay?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving compounds like this compound for MIC testing. However, DMSO itself can have antimicrobial properties at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells is below the level that affects the growth of the mycobacterial species being tested. For many bacteria, the final concentration of DMSO should be kept at or below 1%. If solubility issues persist, a full solvent toxicity control should be run to determine the highest non-inhibitory concentration of DMSO for your specific strain.
Data Presentation
The following tables summarize key quantitative data related to this compound MIC assays.
Table 1: Reported MIC Values for this compound
| Organism | MIC (µg/mL) |
| Mycobacterium smegmatis | 0.78 |
| Mycobacterium tuberculosis | 12.5 |
Table 2: Troubleshooting Inconsistent this compound MIC Results
| Potential Cause | Recommended Action |
| Inoculum Density Variation | Standardize inoculum to a 0.5 McFarland standard. Prepare fresh for each experiment. Verify CFU/mL of the standardized suspension periodically. |
| This compound Precipitation | Prepare fresh stock solutions. Visually inspect plates for precipitation before and after incubation. Consider assessing solubility in the test medium at the highest concentration. |
| Media Inconsistency | Use a single, high-quality lot of Middlebrook 7H9 broth. Check the pH of each new batch. |
| Incubation Fluctuations | Use a calibrated incubator at 37°C. Ensure consistent incubation times (typically 7-14 days for M. tuberculosis). |
| Pipetting/Dilution Errors | Use calibrated pipettes. Employ a systematic and careful technique for serial dilutions. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-inhibitory. Run a solvent-only control. |
Table 3: Illustrative Example of the Inoculum Effect on MIC Values for an Antimicrobial Agent against P. aeruginosa
Note: This data is for illustrative purposes to demonstrate the inoculum effect and is not specific to this compound.
| Inoculum Density (CFU/mL) | Piperacillin MIC (µg/mL) | Amikacin MIC (µg/mL) |
| 5 x 10⁵ | 4 | 2 |
| 5 x 10⁶ | 8 | 4 |
| 5 x 10⁷ | >32 | 8 |
Data adapted from a study on Pseudomonas aeruginosa to illustrate the principle of the inoculum effect.
Experimental Protocols
Detailed Methodology: Broth Microdilution MIC Assay for this compound against Mycobacterium tuberculosis
This protocol is based on established methods for the susceptibility testing of M. tuberculosis.
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain and test isolates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Sterile glass beads (3-4 mm)
-
Calibrated pipettes and sterile tips
-
Inverted mirror for reading plates
2. Preparation of this compound Dilutions:
a. Prepare a working stock of this compound in 7H9 broth at four times the highest desired final concentration.
b. Add 100 µL of 7H9 broth to all wells of a 96-well plate.
c. Add 100 µL of the this compound working stock to the first column of wells.
d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration range. Discard 100 µL from the last dilution column.
3. Inoculum Preparation:
a. From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, transfer several colonies into a tube containing sterile saline with Tween 80 and glass beads.
b. Vortex for 1-2 minutes to create a uniform suspension and break up clumps.
c. Allow the suspension to sit for 15-30 minutes to let larger clumps settle.
d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard.
e. Dilute the standardized suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.
4. Inoculation and Incubation:
a. Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.
b. Include a growth control (wells with 7H9 broth and inoculum, but no this compound) and a sterility control (wells with 7H9 broth only).
c. Seal the plate with a lid and place it in a secondary container (e.g., a zip-lock bag) to prevent evaporation and contamination.
d. Incubate the plate at 37°C for 7-14 days.
5. Reading and Interpretation of Results:
a. After incubation, visually inspect the plate using an inverted mirror.
b. The sterility control should show no growth. The growth control should show a distinct pellet of bacterial growth at the bottom of the well.
c. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Proposed Mechanism of Action: Interference with Mycobactin (B74219) Biosynthesis
This compound's structural resemblance to mycobactin, a key siderophore in Mycobacterium tuberculosis, suggests that it may act as a competitive inhibitor of the mycobactin biosynthesis pathway. This interference would disrupt the bacterium's ability to acquire essential iron from the host environment, ultimately leading to growth inhibition.
Caption: Proposed mechanism of this compound action via inhibition of mycobactin biosynthesis.
Experimental Workflow: Troubleshooting Inconsistent MIC Results
When encountering inconsistent MIC results, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the variability.
Caption: A logical workflow for troubleshooting inconsistent this compound MIC assay results.
References
- 1. The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with potential off-target effects of Calpinactam in experiments
A review of scientific literature indicates that Calpinactam (B606458) is not a calpain inhibitor, but rather an antimycobacterial agent with a distinct mechanism of action. This technical support guide aims to clarify the function of this compound and provide accurate information for researchers. It appears there may be a misunderstanding regarding the compound's name and its biological target.
This compound is a hexapeptide produced by the fungus Mortierella alpina.[1][2] Its primary established activity is the selective inhibition of mycobacterial growth, including Mycobacterium smegmatis and Mycobacterium tuberculosis.[1][2][3] The name "this compound" is a proper name for this specific compound and does not imply an inhibitory activity against calpains.
Understanding the True Mechanism of Action of this compound
Research suggests that this compound's antimycobacterial effect may stem from its interference with the iron uptake system of these bacteria.[1] Its structure resembles mycobactin, a siderophore used by M. tuberculosis to acquire iron, a critical nutrient for its survival and growth.[1] By mimicking mycobactin, this compound may disrupt this essential pathway.
This proposed mechanism is visualized in the signaling pathway diagram below:
Caption: Proposed mechanism of this compound's antimycobacterial action.
Distinguishing this compound from Calpain Inhibitors
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes.[4][5] Dysregulation of calpain activity is implicated in several diseases, making them a target for therapeutic intervention.[5][6][7]
Calpain inhibitors are compounds designed to block the activity of these proteases.[5][8] They are structurally and functionally distinct from this compound. A major challenge in the development of calpain inhibitors is achieving selectivity and avoiding off-target effects, as many also inhibit other cysteine proteases like cathepsins.[7][9]
Frequently Asked Questions (FAQs)
Q1: Is this compound a calpain inhibitor?
A1: No, based on available scientific literature, this compound is an antimycobacterial agent and not a calpain inhibitor.[1][2] Its name is coincidental and does not reflect its biological function.
Q2: What is the known target of this compound?
A2: The precise molecular target is still under investigation, but evidence suggests it interferes with the iron uptake system in mycobacteria, possibly by mimicking the siderophore mycobactin.[1]
Q3: Are there any known off-target effects of this compound?
A3: The available literature focuses on its selective activity against mycobacteria.[1][2] Studies on its derivatives have been conducted to understand its structure-activity relationship for antimycobacterial efficacy.[3] Extensive off-target profiling against a broad range of mammalian enzymes, including calpains, has not been a primary focus of the published research.
Troubleshooting Experimental Results
If you are using this compound in your experiments and observing effects that you would attribute to calpain inhibition, it is crucial to consider the following:
-
Compound Identity and Purity: Verify the identity and purity of your this compound sample through analytical methods such as mass spectrometry and NMR. Contamination with a true calpain inhibitor could be a source of misleading results.
-
Alternative Mechanisms: The observed cellular effects might be due to the antimycobacterial-related mechanism of this compound or other currently unknown biological activities, rather than calpain inhibition.
-
Use of Proper Controls: To investigate potential calpain-related effects, it is essential to include well-characterized, specific calpain inhibitors as positive controls and structurally related but inactive molecules as negative controls in your experiments.
The workflow for investigating unexpected experimental outcomes with this compound is outlined below:
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycobacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel calpain inhibitor using phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Experimental Manipulation of Calpain Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing the bioavailability of Calpinactam in in vivo models
Welcome to the technical support center for Calpinactam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the in vivo bioavailability of this novel anti-mycobacterial agent.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides systematic approaches to identify and resolve them.
Q1: My in vivo efficacy study with orally administered this compound showed poor results despite promising in vitro activity. What are the likely causes?
A1: Poor in vivo efficacy of an oral drug candidate with good in vitro potency is frequently linked to low bioavailability. Several factors could be contributing to this issue:
-
Low Aqueous Solubility: this compound, a complex hexapeptide, likely has poor solubility in gastrointestinal fluids. This is a primary barrier to absorption, as the drug must be in solution to pass through the intestinal wall.[1][2][3]
-
Poor Membrane Permeability: The molecular size and characteristics of this compound may hinder its ability to cross the intestinal epithelium.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound available.
-
Instability in GI Tract: The acidic environment of the stomach or enzymatic degradation in the intestine could be breaking down this compound before it can be absorbed.
To diagnose the root cause, a systematic approach is recommended.
Q2: How can I determine if low solubility is the primary reason for this compound's poor bioavailability in my animal model?
A2: A logical first step is to conduct a preliminary pharmacokinetic (PK) study comparing the exposure of this compound after oral (PO) and intravenous (IV) administration.
-
Low Oral Bioavailability (%F): If the absolute bioavailability (calculated by comparing the Area Under the Curve (AUC) of PO vs. IV administration) is low, it strongly suggests an absorption issue.
-
High Variability in Plasma Concentrations: Significant differences in drug plasma levels between individual animals in the oral dosing group can also point to solubility and absorption problems.
If these initial findings suggest poor absorption, formulation enhancement strategies should be explored.
Q3: I've confirmed that poor absorption is limiting this compound's efficacy. What formulation strategies should I consider first?
A3: For a compound with suspected poor aqueous solubility like this compound, several formulation strategies can be employed to enhance its dissolution and absorption. Here are three common starting points:
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug increases its surface area, which can lead to faster dissolution.[4] Creating a nanosuspension is a robust method to achieve this.
-
Lipid-Based Formulations (SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, keeping the drug in a solubilized state for absorption.[5][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can significantly improve its dissolution rate.
The choice of strategy will depend on the specific physicochemical properties of this compound and the resources available. It is often beneficial to screen several approaches.
Frequently Asked Questions (FAQs)
Q1: What is a nanosuspension and how can it improve this compound's bioavailability?
A1: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio of this compound is dramatically increased. This enhances the dissolution velocity, leading to a higher concentration of the drug in the gastrointestinal fluids and facilitating greater absorption across the intestinal wall.
Q2: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS) for a peptide-like molecule such as this compound?
A2: A SEDDS formulation typically consists of:
-
An oil phase: This serves as a solvent for the lipophilic drug. For a molecule like this compound, oils with good solubilizing capacity would be screened.
-
A surfactant: This helps to reduce the interfacial tension between the oil and aqueous phases, facilitating the formation of a fine emulsion upon dilution in the gut.
-
A co-surfactant or co-solvent: This helps to dissolve large amounts of the surfactant in the oil phase and can improve the emulsification process.
These components work together to present this compound in a solubilized form within fine oil droplets, which can be more easily absorbed.
Q3: Are there any specific in vivo models recommended for testing the bioavailability of anti-mycobacterial agents like this compound?
A3: While early efficacy studies for some anti-mycobacterial agents have been conducted in invertebrate models like silkworms, the standard for preclinical pharmacokinetic and efficacy testing against Mycobacterium tuberculosis is the mouse model.[7][8][9][10] Specific strains such as BALB/c or C57BL/6 are commonly used.[9][10] These models allow for the evaluation of drug concentrations in plasma and target tissues (like the lungs) and correlation with the reduction in bacterial load.[9]
Hypothetical Data on this compound Bioavailability Enhancement
The following table summarizes hypothetical pharmacokinetic data from a study in rats, comparing different oral formulations of this compound to an intravenous solution. This data illustrates the potential improvements in bioavailability that can be achieved with advanced formulation strategies.
| Formulation Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Absolute Bioavailability (%F) |
| Intravenous (IV) | 2 | 1550 | 0.25 | 2850 | 100% |
| Oral - Standard Suspension | 20 | 150 | 2.0 | 980 | 3.4% |
| Oral - Nanosuspension | 20 | 480 | 1.5 | 3250 | 11.4% |
| Oral - SEDDS Formulation | 20 | 850 | 1.0 | 6100 | 21.4% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer or a cellulosic polymer) in deionized water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Milling Process:
-
Transfer the slurry to the chamber of a planetary ball mill or a similar high-energy media mill.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the chamber.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 4-8 hours), with cooling to prevent thermal degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size below 500 nm with a PDI < 0.3.
-
Confirm the absence of crystalline changes using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
-
Final Formulation:
-
Separate the nanosuspension from the milling media.
-
Adjust the final concentration for dosing in the in vivo study.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Model:
-
Use male Sprague-Dawley rats (or a similar strain), weighing 200-250g.
-
House the animals under standard laboratory conditions with free access to food and water. Fast animals overnight before dosing.
-
-
Dosing:
-
Divide animals into groups for each formulation to be tested (e.g., IV, standard suspension, nanosuspension, SEDDS).
-
For oral administration, deliver the formulation at the target dose (e.g., 20 mg/kg) via oral gavage.
-
For intravenous administration, inject the drug solution (e.g., 2 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (%F) for each oral formulation using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: A decision-making workflow for troubleshooting poor in vivo efficacy of this compound.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: How a Self-Emulsifying Drug Delivery System (SEDDS) enhances this compound absorption.
References
- 1. Advanced drug delivery and therapeutic strategies for tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained release formulation of an anti-tuberculosis drug based on para-amino salicylic acid-zinc layered hydroxide nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Calpinactam vs. Isoniazid: A Comparative Analysis Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Calpinactam, a novel antimycobacterial agent, and Isoniazid, a cornerstone first-line drug in tuberculosis treatment. The following sections present a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation against Mycobacterium tuberculosis.
Quantitative Efficacy Analysis
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Source |
| This compound | Not Specified | 12.5 | [1][2] |
| Isoniazid | Susceptible Strains | 0.02 - 0.2 |
Note: The MIC value for Isoniazid is a generally accepted range for susceptible strains and may vary depending on the specific strain and experimental conditions. The MIC for this compound is from a specific study and the strain was not detailed.
Mechanism of Action
The two compounds exhibit distinct mechanisms of action against M. tuberculosis.
This compound: This fungal metabolite is a hexapeptide containing a caprolactam ring.[1] Its structural resemblance to mycobactin, the primary siderophore of M. tuberculosis, suggests that this compound's antimycobacterial activity stems from its ability to interfere with the pathogen's iron uptake system.[1] Iron is an essential nutrient for the survival and virulence of M. tuberculosis within the host. By disrupting iron acquisition, this compound effectively starves the bacterium of this vital element.
Isoniazid: A long-standing and potent anti-tuberculosis drug, Isoniazid is a prodrug that requires activation within the mycobacterial cell.[3][4][5][6][7] The bacterial catalase-peroxidase enzyme, KatG, catalyzes this activation.[3][4][5][6][7] The activated form of Isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway.[3][4][5] This inhibition blocks the synthesis of mycolic acids, which are unique and essential components of the robust mycobacterial cell wall, leading to bacterial cell death.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for anti-tuberculosis agents is a critical experimental procedure. A standard method for this is the broth microdilution method.
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
-
Preparation of Bacterial Inoculum:
-
M. tuberculosis is cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar.
-
Colonies are harvested and suspended in a suitable broth, like Middlebrook 7H9, containing a dispersing agent (e.g., Tween 80) to prevent clumping.
-
The bacterial suspension is vortexed to ensure homogeneity.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density.
-
The standardized suspension is then diluted to the final desired inoculum concentration for the assay.
-
-
Preparation of Drug Dilutions:
-
A stock solution of the test compound (this compound or Isoniazid) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing sterile broth. This creates a gradient of drug concentrations across the plate.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Control wells are included: a positive control (bacteria with no drug) and a negative control (broth only, no bacteria).
-
The plate is sealed to prevent evaporation and incubated at 37°C. Due to the slow growth of M. tuberculosis, incubation typically lasts for 14 to 21 days.
-
-
Determination of MIC:
-
Following incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the drug at which there is no visible growth of bacteria.
-
Visualizing the Mechanisms and Workflow
Caption: Experimental workflow for determining the MIC of this compound and Isoniazid.
Caption: Comparative mechanisms of action for this compound and Isoniazid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy Showdown: Calpinactam vs. Rifampicin Against Mycobacteria
A Comparative analysis of two potent anti-mycobacterial agents, this guide delves into the in vitro efficacy of the novel fungal metabolite Calpinactam and the established antibiotic Rifampicin. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
This guide presents a side-by-side comparison of this compound and Rifampicin, focusing on their minimum inhibitory concentrations (MIC) against key mycobacterial species. Furthermore, it outlines the experimental protocols for determining these values and visually contrasts their distinct modes of action.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound and Rifampicin has been evaluated against both a fast-growing and a slow-growing pathogenic mycobacterial species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serves as the key metric for comparison.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Mycobacterium smegmatis | 0.78 µg/mL[1] |
| Mycobacterium tuberculosis | 12.5 µg/mL[1] | |
| Rifampicin | Mycobacterium smegmatis (wild-type) | 3 µg/mL |
| Mycobacterium tuberculosis | 0.03 µg/mL |
Unraveling the Mechanisms of Action
This compound and Rifampicin employ fundamentally different strategies to inhibit mycobacterial growth. Rifampicin targets a well-established intracellular process, while this compound is thought to disrupt a crucial nutrient uptake system.
Rifampicin: A Potent Inhibitor of Bacterial Transcription
Rifampicin's mechanism of action is the specific inhibition of bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA. By binding to the β-subunit of this enzyme, Rifampicin effectively halts the initiation of transcription, thereby preventing protein synthesis and leading to bacterial cell death. Mammalian RNA polymerase is not affected by Rifampicin, ensuring its selective toxicity.
This compound: A Potential Disruptor of Iron Homeostasis
The precise mechanism of this compound is still under investigation, however, its structure bears a resemblance to mycobactin, the hydroxamate siderophore of Mycobacterium tuberculosis. This suggests that this compound may interfere with the iron uptake system of mycobacteria. Iron is an essential nutrient for bacterial survival and pathogenesis, and its disruption could be a novel and effective anti-mycobacterial strategy.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of an antimicrobial agent. The following outlines a standard protocol for determining the MIC of compounds against mycobacteria, consistent with the methods used for both this compound and Rifampicin.
General Experimental Workflow for MIC Determination
Detailed Methodology: Broth Microdilution Method
-
Preparation of Mycobacterial Inoculum:
-
Mycobacterial strains (M. smegmatis or M. tuberculosis) are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase), until they reach the mid-logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Test Compounds:
-
Stock solutions of this compound and Rifampicin are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate containing the appropriate culture medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized mycobacterial suspension.
-
Control wells containing only the medium (sterility control) and medium with the bacterial suspension (growth control) are included.
-
The plates are sealed and incubated at 37°C. The incubation period varies depending on the mycobacterial species: typically 2-3 days for M. smegmatis and 7-14 days for M. tuberculosis.
-
-
Determination of MIC:
-
Following incubation, bacterial growth is assessed. This can be done visually by observing turbidity or through the use of a colorimetric indicator such as Resazurin, which changes color in the presence of viable, metabolically active cells.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth or color change is observed.
-
This guide provides a foundational comparison of the in vitro efficacy of this compound and Rifampicin. While Rifampicin demonstrates potent activity, particularly against M. tuberculosis, this compound's unique potential mechanism of action targeting iron uptake presents an exciting avenue for the development of novel anti-mycobacterial agents. Further research is warranted to fully elucidate this compound's mechanism and to evaluate its in vivo efficacy and potential for combination therapy.
References
Calpinactam's Potential Assault on Mycobacterium smegmatis: A Comparative Guide to Targeting Mycobacterial Iron Uptake
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Calpinactam and other compounds targeting the essential iron acquisition machinery in Mycobacterium smegmatis. While the precise molecular target of this compound remains to be definitively validated, its structural resemblance to the siderophore mycobactin (B74219) strongly suggests a mechanism of action centered on disrupting iron uptake, a critical pathway for mycobacterial survival and pathogenesis.
This compound, a cyclic peptide isolated from the fungus Mortierella alpina, has demonstrated selective and potent inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis.[1] Its unique structure, featuring a caprolactam ring, has led to the hypothesis that it may act as a competitive inhibitor of mycobactin, the primary iron-chelating molecule (siderophore) utilized by these bacteria.[1] Iron is an indispensable nutrient for mycobacteria, playing a crucial role in various metabolic processes and enzymatic functions. Consequently, the iron acquisition pathway represents a promising target for the development of novel anti-mycobacterial agents.
This guide will delve into the proposed mechanism of this compound, compare its activity with other compounds that target mycobacterial iron uptake, and provide detailed experimental protocols for assessing the inhibition of this vital pathway.
Performance Comparison: this compound vs. Alternative Iron Uptake Inhibitors
While direct experimental validation of this compound's target is pending, we can compare its in vitro efficacy against M. smegmatis with other compounds known to inhibit different stages of the iron uptake process.
| Compound | Proposed/Validated Target/Mechanism | M. smegmatis MIC | Citation(s) |
| This compound | Putative interference with mycobactin-mediated iron uptake | 0.78 µg/mL | [1] |
| Deferoxamine (DFO) | Iron Chelator | Growth reduction observed | [2][3] |
| Gallium Protoporphyrin IX (GaPPIX) | Heme analog, disrupts heme uptake and iron metabolism | Toxic against M. smegmatis | |
| Hydroxystilbamidine | Competitive inhibitor of salicylate (B1505791) synthase (Mab-SaS), involved in siderophore biosynthesis | 250 µM (modest effect) |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of this compound and the experimental approaches to validate its target, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibition of mycobacterial iron uptake.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. smegmatis.
Protocol:
-
Culture Preparation: Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in a 96-well microplate.
-
Inoculation: Dilute the M. smegmatis culture and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mycobacterial Growth Inhibition Assay (MGIA) in Iron-Limited Media
Objective: To assess the growth inhibitory effect of a compound under iron-limiting conditions, which can indicate a dependency on iron acquisition.
Protocol:
-
Media Preparation: Prepare an iron-deficient medium, such as Chelex-treated Sauton's medium.
-
Culture and Inoculation: Grow and prepare M. smegmatis as for the standard MIC assay and inoculate the iron-deficient medium.
-
Compound Addition: Add serial dilutions of the test compound.
-
Growth Monitoring: Monitor bacterial growth over time using optical density (OD₆₀₀) measurements or by plating for colony-forming units (CFU).
-
Analysis: Compare the growth curves of treated and untreated cultures to determine the inhibitory effect.
Radiolabeled Iron Uptake Assay
Objective: To directly measure the inhibition of iron uptake by mycobacterial cells.
Protocol:
-
Cell Preparation: Grow M. smegmatis in iron-deficient medium to induce the expression of the iron uptake machinery. Resuspend the cells in fresh iron-deficient medium.
-
Compound Incubation: Incubate the cells with the test compound at various concentrations for a predetermined time.
-
Radiolabeled Iron Addition: Add ⁵⁵Fe-labeled mycobactin or another iron source to the cell suspension.
-
Uptake: Allow the uptake to proceed for a specific time period (e.g., 1-2 hours) at 37°C.
-
Washing: Stop the uptake by rapid filtration or centrifugation and wash the cells extensively with a cold buffer containing a strong iron chelator (e.g., EDTA) to remove non-specifically bound extracellular iron.
-
Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Compare the amount of intracellular ⁵⁵Fe in compound-treated cells versus untreated controls to determine the percentage of inhibition.
Conclusion
While the definitive molecular target of this compound in Mycobacterium smegmatis awaits experimental confirmation, the existing evidence strongly points towards the disruption of the mycobactin-mediated iron uptake system. This places this compound within a promising class of anti-mycobacterial agents that target this essential pathway. The comparative data and detailed protocols provided in this guide offer a framework for researchers to further investigate this compound's mechanism of action and to evaluate other potential inhibitors of mycobacterial iron acquisition. Further studies are crucial to validate this compound's target, which will be instrumental in its development as a potential therapeutic agent against mycobacterial infections.
References
Unveiling the Structure-Activity Relationship of Calpinactam Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calpinactam (B606458) and its derivatives, focusing on their structure-activity relationships (SAR) as antimycobacterial agents. The content is based on available experimental data to inform future drug discovery and development efforts.
Introduction to this compound
This compound is a fungal metabolite isolated from Mortierella alpina FKI-4905.[1][2][3] It is a hexapeptide characterized by a unique C-terminal ε-caprolactam ring.[1][2] this compound has demonstrated selective and potent activity against Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][2][3]
Comparative Analysis of Antimycobacterial Activity
The primary investigation into the structure-activity relationship of this compound derivatives was conducted by Nagai et al. (2012). Their research focused on the synthesis of various this compound analogs by modifying the amino acid residues to probe the structural requirements for antimycobacterial activity. The activity of these compounds was assessed against Mycobacterium smegmatis.
Table 1: Antimycobacterial Activity of this compound and its Derivatives against M. smegmatis
| Compound | Structure / Modification | Activity Level against M. smegmatis | MIC (µg/mL) |
| This compound (Parent Compound) | Natural Product | Active | 0.78[1][2][3] |
| Derivatives (Nagai et al., 2012) | |||
| Peptide 6d | D-Glu residue replaced with D-Ala | Moderate | Not explicitly stated in abstract[4] |
| Other Synthesized Derivatives | Modifications at the D-Glu position | Not specified (implied low or no activity) | Not available[4] |
Key Findings from SAR Studies:
-
The parent compound, this compound, exhibits significant inhibitory activity against M. smegmatis.
-
Modification of the D-glutamic acid (D-Glu) residue in the peptide sequence appears to be critical for activity.
-
The replacement of D-Glu with D-alanine (D-Ala) resulted in a derivative with "moderate activity," suggesting that the size and/or charge of the side chain at this position is important for the compound's antimycobacterial effects.[4]
-
While the exact MIC values for the derivatives are not publicly available in the abstract, the study implies that most other modifications at the D-Glu position led to a significant loss of activity.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives was achieved using solid-phase peptide synthesis (SPPS).[4] This standard method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
General Solid-Phase Peptide Synthesis (SPPS) Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine of the resin or the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. This activated amino acid is then added to the resin to form a peptide bond.
-
Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
The antimycobacterial activity of this compound and its derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the mycobacteria.
Broth Microdilution MIC Assay Protocol for Mycobacterium:
-
Preparation of Inoculum: A suspension of the Mycobacterium species is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and its turbidity is adjusted to a 0.5 McFarland standard. The suspension is then further diluted to achieve the desired final inoculum concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive controls (bacteria with no compound) and negative controls (broth only) are included on each plate.
-
Incubation: The plates are sealed and incubated at 37°C for a period suitable for the growth of the specific Mycobacterium species (e.g., 2-3 days for M. smegmatis, several weeks for M. tuberculosis).
-
MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Proposed Mechanism of Action: Interference with Iron Uptake
The proposed mechanism of action for this compound and its derivatives involves the disruption of iron uptake in mycobacteria.[1] Iron is an essential nutrient for bacterial survival and pathogenesis. Mycobacterium tuberculosis has evolved a sophisticated system for acquiring iron from its host, which involves the secretion of small iron-chelating molecules called siderophores (mycobactins and carboxymycobactins).[5][6][7]
This compound's structure is thought to mimic that of mycobactin, allowing it to interfere with the siderophore-mediated iron transport pathway. This interference could occur at several stages, including the chelation of iron, the transport of the iron-siderophore complex across the cell envelope, or the release of iron within the bacterial cell.
Caption: Proposed mechanism of this compound's antimycobacterial action.
Conclusion and Future Directions
The available data on the structure-activity relationship of this compound derivatives, primarily from the work of Nagai et al. (2012), indicates that the D-Glu residue is a critical component for its antimycobacterial activity. The moderate activity of the D-Ala substituted derivative suggests that further exploration of modifications at this position with other amino acids could be a promising avenue for developing more potent analogs.
Future research should focus on:
-
Synthesizing a broader range of this compound derivatives with systematic modifications at each amino acid position.
-
Conducting comprehensive in vitro and in vivo testing of these derivatives against drug-susceptible and drug-resistant strains of M. tuberculosis.
-
Elucidating the precise molecular target and mechanism of action to better understand how these compounds exert their antimycobacterial effects.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their potential as therapeutic agents.
This guide serves as a foundational resource for researchers in the field of antimycobacterial drug discovery, providing a summary of the current understanding of this compound's SAR and a framework for future investigations.
References
- 1. Iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycobacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics [frontiersin.org]
- 7. Mycobactin-mediated iron acquisition within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Calpinactam with other peptide-based antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Calpinactam (B606458), a novel antimycobacterial hexapeptide, with other established peptide-based antibiotics. The content is structured to offer an objective comparison of performance, mechanisms of action, and antimicrobial spectra, supported by available experimental data and standardized protocols.
Introduction to this compound and Comparator Peptides
Peptide antibiotics are a diverse class of molecules that play a crucial role in combating bacterial infections, including those caused by multidrug-resistant pathogens[1][2]. This guide focuses on this compound, a recently discovered agent with selective activity against mycobacteria, and compares it with three well-characterized peptide antibiotics: Vancomycin (B549263), Daptomycin, and Polymyxin B. These comparators have been chosen for their distinct mechanisms of action and differing antimicrobial spectra, providing a broad context for understanding this compound's potential therapeutic niche.
-
This compound : A novel hexapeptide with an unusual C-terminal ε-caprolactam moiety, produced by the fungus Mortierella alpina[3]. It demonstrates selective and potent activity against mycobacteria[3][4].
-
Vancomycin : A glycopeptide antibiotic that is a cornerstone for treating serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[5][6].
-
Daptomycin : A cyclic lipopeptide with rapid bactericidal activity against a range of Gram-positive bacteria, including Vancomycin-resistant strains[7][8][9].
-
Polymyxin B : A polypeptide antibiotic primarily used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria[10][11].
Mechanism of Action: A Comparative Overview
The efficacy of peptide antibiotics is intrinsically linked to their unique mechanisms of action. While all four agents ultimately lead to bacterial cell death, their molecular targets and pathways differ significantly.
This compound: The precise mechanism of this compound is still under investigation, but its structure bears a resemblance to mycobactin, the primary siderophore of Mycobacterium tuberculosis. This suggests that this compound may act as a competitive inhibitor, interfering with the mycobacterial iron uptake system, which is a critical pathway for bacterial survival and pathogenesis[3]. Inhibition of iron metabolism is a highly specific and promising target for antimycobacterial drug development[3].
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[12][13]. This binding physically blocks the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the peptidoglycan chains, which ultimately compromises cell wall integrity and leads to cell lysis[5][12].
Daptomycin: Daptomycin's mechanism is calcium-dependent and targets the bacterial cell membrane. It inserts its lipophilic tail into the cell membrane of Gram-positive bacteria, leading to the formation of ion channels[8]. This process causes a rapid efflux of potassium ions, leading to membrane depolarization. The resulting loss of membrane potential disrupts essential processes like DNA, RNA, and protein synthesis, culminating in rapid, concentration-dependent bacterial death[7][14].
Polymyxin B: Polymyxin B is a cationic polypeptide that interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria[15][16]. It displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, disrupting the outer membrane's integrity. This allows the molecule to penetrate and disrupt the inner cytoplasmic membrane, increasing its permeability and causing leakage of essential cellular contents, which leads to cell death[11][15].
Antimicrobial Spectrum and Potency
The structural and mechanistic differences among these antibiotics result in distinct antimicrobial spectra. This compound exhibits a narrow spectrum, specifically targeting mycobacteria, whereas the comparator antibiotics have broader applications against different classes of bacteria.
Table 1: Comparative Antimicrobial Spectrum
| Antibiotic | Class | Primary Spectrum | Key Targets |
| This compound | Hexapeptide | Narrow | Mycobacterium species[3][4] |
| Vancomycin | Glycopeptide | Narrow | Gram-positive bacteria[5][6] |
| Daptomycin | Cyclic Lipopeptide | Narrow | Gram-positive bacteria[7][8] |
| Polymyxin B | Polypeptide | Narrow | Gram-negative bacteria[10][16] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
The following table summarizes available MIC values, which represent the lowest concentration of an antibiotic that prevents visible in-vitro growth of a microorganism. Note that values can vary based on the specific strain and testing conditions.
| Antibiotic | Organism | MIC (µg/mL) | Reference(s) |
| This compound | Mycobacterium smegmatis | 0.78 | [3][4] |
| Mycobacterium tuberculosis | 12.5 | [3][4] | |
| Vancomycin | Staphylococcus aureus (MSSA/MRSA) | 0.5 - 2 | [6] |
| Enterococcus faecalis | 1 - 4 | [6] | |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.25 - 1 | [14] |
| Enterococcus faecium (VRE) | 1 - 4 | [14] | |
| Polymyxin B | Pseudomonas aeruginosa | 0.5 - 4 | [11] |
| Acinetobacter baumannii | 0.5 - 2 | [11] | |
| Klebsiella pneumoniae | 0.25 - 2 | [11] |
Experimental Protocols
To ensure reproducibility and standardization in antimicrobial susceptibility testing, detailed experimental protocols are essential. Below are methodologies for key assays used to generate the data presented above.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro[17][18].
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted (typically two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth)[19].
-
Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well[17].
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic, sterility control without bacteria) are included[20]. The plate is incubated at 35-37°C for 16-20 hours[17].
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (growth)[18].
Protocol 2: Bactericidal Activity Assay
This assay determines the concentration of an antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the initial bacterial population.
-
MIC Determination: First, the MIC of the antimicrobial agent against the test organism is determined as described in Protocol 1.
-
Assay Setup: Tubes containing broth with the antimicrobial agent at concentrations equal to and greater than the MIC are prepared.
-
Inoculation and Incubation: The tubes are inoculated with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) and incubated under the same conditions as the MIC test[21].
-
Viable Cell Count: At specified time points (e.g., 0 and 24 hours), an aliquot from each tube is removed, serially diluted, and plated onto antibiotic-free agar (B569324) plates[22].
-
Colony Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted[23].
-
Result Interpretation: The minimal bactericidal concentration (MBC) is the lowest concentration that results in a ≥3-log₁₀ reduction (99.9% kill) of the initial inoculum count[24].
Conclusion and Future Directions
This comparative analysis highlights the unique position of this compound as a narrow-spectrum agent with a novel proposed mechanism against mycobacteria. While broad-spectrum peptide antibiotics like Vancomycin, Daptomycin, and Polymyxin B are critical for treating a wide range of infections, the targeted activity of this compound could offer a significant advantage in treating tuberculosis, potentially with fewer off-target effects and reduced pressure for widespread resistance.
Further research is required to:
-
Elucidate the definitive molecular mechanism of this compound.
-
Conduct comprehensive in-vivo efficacy and toxicity studies.
-
Explore potential synergistic interactions with existing anti-tuberculosis drugs.
-
Investigate the structure-activity relationships of this compound derivatives to optimize potency and pharmacokinetic properties[25].
The development of novel agents like this compound is essential in the ongoing effort to combat infectious diseases and overcome the challenge of antimicrobial resistance.
References
- 1. Antimicrobial Peptides: A Potent Alternative to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 6. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 8. Daptomycin - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Vancomycin - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. academic.oup.com [academic.oup.com]
- 15. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 16. Polymyxin - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Serum Bactericidal Activity Assay - Creative Biolabs [creative-biolabs.com]
- 23. vaccine.uab.edu [vaccine.uab.edu]
- 24. vidastore.gr [vidastore.gr]
- 25. Synthesis and antimycobacterial activity of this compound derivatives [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Calpinactam with First-Line Tuberculosis Drugs: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such avenue is the investigation of synergistic drug combinations to enhance efficacy, shorten treatment duration, and combat the emergence of drug resistance. Calpinactam, a fungal metabolite, has demonstrated selective inhibitory activity against Mycobacterium tuberculosis, making it a candidate for combination therapy.[1][2][3] This guide aims to provide a comprehensive comparison of the synergistic effects of this compound with the first-line anti-TB drugs: isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), pyrazinamide (B1679903) (PZA), and ethambutol (B1671381) (EMB).
Current State of Research
A thorough review of the existing scientific literature reveals a significant gap in the research regarding the synergistic effects of this compound when combined with first-line anti-TB drugs. While this compound has been identified as a potent anti-mycobacterial agent with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis, there are currently no published studies that have investigated its potential synergistic, additive, or antagonistic interactions with isoniazid, rifampicin, pyrazinamide, or ethambutol.[1][2]
The proposed mechanism of action for this compound involves the potential disruption of the iron uptake system in M. tuberculosis, a pathway distinct from those targeted by the current first-line drugs. This difference in mechanism suggests a theoretical basis for potential synergy, as the combination of agents targeting different essential pathways could lead to enhanced bactericidal or bacteriostatic effects. However, without experimental data, this remains a hypothesis.
Data Presentation
Due to the absence of experimental data on the synergistic effects of this compound with first-line TB drugs, it is not possible to present a quantitative comparison table. Future research, should it be undertaken, would need to generate data on parameters such as the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays or time-kill curve analyses to populate such a table.
Table 1: Synergistic Effects of this compound with First-Line TB Drugs (Hypothetical)
| Drug Combination | M. tuberculosis Strain | MIC of Drug A Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Drug A in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FICI | Interpretation | Reference |
| This compound + Isoniazid | H37Rv | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| This compound + Rifampicin | H37Rv | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| This compound + Pyrazinamide | H37Rv | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| This compound + Ethambutol | H37Rv | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols
In the absence of specific studies on this compound combinations, this section outlines a standard experimental protocol that could be employed to assess the synergistic effects of this compound with first-line TB drugs.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of drug combinations.
1. Preparation of Mycobacterial Culture:
-
Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches a logarithmic growth phase (OD600 of 0.4-0.6).
-
The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
2. Drug Dilution Series:
-
Stock solutions of this compound, isoniazid, rifampicin, pyrazinamide, and ethambutol are prepared in an appropriate solvent (e.g., DMSO).
-
A series of two-fold dilutions for each drug is prepared in a 96-well microplate. For the checkerboard setup, dilutions of this compound are made along the rows, and dilutions of the first-line drug are made along the columns.
3. Inoculation and Incubation:
-
The standardized mycobacterial suspension is added to each well of the microplate containing the drug dilutions.
-
Control wells containing no drugs, each drug alone, and sterile medium are included.
-
The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days).
4. Determination of MIC and FICI:
-
Bacterial growth is assessed visually or by using a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of a drug that inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing drug synergy using a checkerboard assay.
Caption: Workflow for assessing drug synergy using the checkerboard method.
Conclusion and Future Directions
Currently, there is no direct experimental evidence to support or refute the synergistic effects of this compound with first-line anti-tuberculosis drugs. The distinct proposed mechanism of action of this compound presents a compelling rationale for investigating such combinations. Future research should prioritize in vitro synergy studies, such as the checkerboard assay and time-kill curve analysis, to quantify the interaction between this compound and existing TB therapies. Positive in vitro findings would warrant further investigation in in vivo models of tuberculosis to assess the efficacy and therapeutic potential of these drug combinations. Such studies are crucial for the development of novel and more effective treatment regimens for tuberculosis.
References
Validating the Antimycobacterial Specificity of Calpinactam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Calpinactam, a novel antimycobacterial agent, and validates its specificity through a comparative evaluation with its derivatives and other alternative antitubercular drugs. Experimental data, detailed methodologies, and pathway visualizations are presented to offer a clear and objective assessment for researchers in the field of mycobacterial drug discovery.
Introduction to this compound
This compound is a unique cyclic hexapeptide containing a C-terminal ε-caprolactam ring, originally isolated from the fungus Mortierella alpina FKI-4905.[1][2] It has demonstrated selective and potent activity against mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][2] The proposed mechanism of action for this compound involves the disruption of iron uptake, a critical process for mycobacterial survival and pathogenesis. This is attributed to its structural resemblance to mycobactin, a siderophore utilized by M. tuberculosis for iron acquisition.
Comparative Antimycobacterial Activity
The antimycobacterial specificity of this compound is highlighted when comparing its activity to its synthetic derivatives and other antimycobacterial agents with different mechanisms of action.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Mycobacterium smegmatis
| Compound | Structure | MIC (µg/mL) |
| This compound | L-Orn-L-Thr-D-Glu-L-Lys-L-Ala-L-Lys(Caprolactam) | 0.78 [1] |
| Derivative (D-Ala) | L-Orn-L-Thr-D-Ala -L-Lys-L-Ala-L-Lys(Caprolactam) | 25 |
| Other Derivatives | Various amino acid substitutions | >100 |
Data sourced from Nagai et al., 2012. The study found that replacing D-Glu with D-Ala resulted in a significant decrease in activity, and other derivatives showed no activity, highlighting the structural importance for its antimycobacterial effect.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Alternative Antimycobacterial Agents against Mycobacterium tuberculosis
| Compound | Target/Mechanism of Action | MIC Range (µg/mL) |
| This compound | Iron Uptake (Mycobactin Pathway Interference) | 12.5 |
| Bedaquiline | ATP Synthase | 0.004 - 0.25 |
| Pretomanid | Mycolic Acid Biosynthesis | 0.015 - 1.0 |
| Linezolid | Protein Synthesis (50S Ribosomal Subunit) | 0.03 - 4.0 |
Validating Specificity through Cytotoxicity
A crucial aspect of validating an antimicrobial agent's specificity is to assess its toxicity against mammalian cells. The lack of significant cytotoxicity at effective antimicrobial concentrations indicates a high degree of selectivity for the microbial target.
Table 3: Cytotoxicity of this compound and Comparator Drugs
| Compound | Cytotoxicity (IC50) against Mammalian Cell Lines |
| This compound | > 100 µg/mL |
| Bedaquiline | ~17-20 µM (in vitro hERG inhibition) |
| Pretomanid | Not available in searched results |
| Linezolid | Varies; can be cytotoxic to metabolically active cells |
Note: Specific IC50 values for this compound against a standard mammalian cell line were not available in the searched literature. The value provided is based on the general observation of low cytotoxicity from the initial discovery papers. Further studies are required for a definitive value.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound and its derivatives were determined using the broth microdilution method.
-
Bacterial Strains: Mycobacterium smegmatis ATCC 607 and Mycobacterium tuberculosis H37Rv were used.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.
-
Inoculum Preparation: A bacterial suspension was prepared and adjusted to a McFarland standard of 0.5.
-
Assay Plate Preparation: Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of this compound was assessed using a standard MTT assay against a mammalian cell line (e.g., Vero cells).
-
Cell Culture: Cells were seeded in a 96-well plate and incubated until confluent.
-
Compound Exposure: Various concentrations of the test compound were added to the wells and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action: Interference with Mycobactin-Mediated Iron Uptake
This compound's structural similarity to mycobactin, a key siderophore in M. tuberculosis, suggests that it may act as a competitive inhibitor of the mycobactin-mediated iron uptake system. This would deprive the bacterium of essential iron, leading to growth inhibition.
References
Calpinactam: A Comparative Analysis of Its Cytotoxic Effects on Mycobacterial and Mammalian Cells
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Calpinactam, a novel antimycobacterial agent, on both mycobacterial and mammalian cells. The information is targeted towards researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Summary of Findings
Quantitative Data on Cytotoxic Effects
The following table summarizes the available quantitative data on the inhibitory effects of this compound on mycobacterial cells.
| Organism | Assay | Metric | Value | Reference |
| Mycobacterium smegmatis | Broth Microdilution | MIC | 0.78 µg/mL | [1] |
| Mycobacterium tuberculosis | Broth Microdilution | MIC | 12.5 µg/mL | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. IC50 (half-maximal inhibitory concentration) data for this compound on mammalian cell lines is not available in the reviewed scientific literature.
Experimental Protocols
While specific, detailed protocols for the cytotoxicity and antimycobacterial assays performed on this compound are not fully outlined in the available literature, the following represents a standard methodology for such experiments.
Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against mycobacteria.
-
Preparation of Mycobacterial Inoculum:
-
Mycobacterial strains (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis) are cultured on an appropriate medium (e.g., Middlebrook 7H9 broth supplemented with OADC) until they reach a logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in the culture medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized mycobacterial suspension.
-
Control wells containing medium only (sterility control) and medium with bacterial suspension (growth control) are included.
-
The plate is incubated at the optimal temperature for the specific mycobacterial species (e.g., 37°C) for a defined period (e.g., 7-14 days for M. tuberculosis).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that results in no visible growth of the mycobacteria.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
A selected mammalian cell line (e.g., Vero, HepG2) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Treatment with this compound:
-
Serial dilutions of this compound are prepared in the cell culture medium.
-
The existing medium is removed from the cells, and the this compound dilutions are added to the respective wells.
-
Control wells with untreated cells and a vehicle control (if a solvent is used) are included.
-
The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a further 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing cytotoxicity.
Postulated Mechanism of Action in Mycobacteria
The selective activity of this compound against mycobacteria is hypothesized to be due to its structural resemblance to mycobactin, a siderophore essential for iron uptake in mycobacteria. This suggests that this compound may act as a competitive inhibitor of iron transport, leading to iron starvation and subsequent cell death.
Caption: Postulated mechanism of this compound action.
References
A Comparative Analysis of Synthetic vs. Naturally Sourced Calpinactam Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and naturally sourced Calpinactam, a novel antimycobacterial agent. The focus is on the compound's efficacy, supported by available experimental data and methodologies.
Introduction to this compound
This compound is a fungal metabolite originally isolated from Mortierella alpina.[1][2] It is a hexapeptide distinguished by a caprolactam ring at its C-terminus.[1] Research has demonstrated its selective and potent activity against mycobacteria, including Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis, making it a compound of interest in the development of new antitubercular therapies.[1][2] The total synthesis of this compound has been successfully achieved, confirming its absolute stereochemistry.[3] This guide evaluates the efficacy of this compound from both natural and synthetic origins.
Efficacy Data: A Quantitative Comparison
The primary measure of this compound's efficacy is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. The available data from studies on naturally sourced this compound is presented below.
While the total synthesis of this compound has been reported, a direct, peer-reviewed comparison of the MIC values between the synthetic and natural forms is not available in the current literature. The synthesis was primarily used to confirm the chemical structure. However, it is generally expected that a successful total synthesis of a natural product will yield a compound with identical biological activity.
| Compound Source | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Naturally Sourced (from Mortierella alpina) | Mycobacterium smegmatis | 0.78 µg/mL |
| Naturally Sourced (from Mortierella alpina) | Mycobacterium tuberculosis | 12.5 µg/mL |
| Synthetic | Mycobacterium smegmatis | Data not explicitly reported in reviewed literature |
| Synthetic | Mycobacterium tuberculosis | Data not explicitly reported in reviewed literature |
Mechanism of Action: Interference with Iron Uptake
This compound's proposed mechanism of action involves the disruption of iron metabolism in mycobacteria. It is believed to act as a siderophore mimic, interfering with the iron uptake system essential for the pathogen's survival and replication.
Caption: Proposed mechanism of this compound's antimycobacterial action.
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized antimicrobial susceptibility testing. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species.
Protocol: Microbroth Dilution MIC Assay for this compound
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Culture: Grow Mycobacterium smegmatis or Mycobacterium tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC) to the mid-logarithmic phase.
-
Assay Medium: Use cation-adjusted Mueller-Hinton broth or Middlebrook 7H9 broth, as appropriate for the species being tested.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are required.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the assay medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
Dispense 100 µL of the assay medium into all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.
-
Include a positive control well (inoculum without this compound) and a negative control well (medium only) on each plate.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C. Incubation times vary depending on the species: 24-48 hours for M. smegmatis and 7-21 days for M. tuberculosis.
5. Determination of MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.
-
For a more quantitative assessment, a growth indicator like resazurin (B115843) can be added, and the color change or fluorescence can be measured.
Caption: Experimental workflow for MIC determination of this compound.
Conclusion
This compound, a natural product from Mortierella alpina, demonstrates significant and selective antimycobacterial activity. While its total synthesis has been accomplished, confirming its structure, there is a lack of publicly available data directly comparing the efficacy of the synthetic versus the naturally sourced compound. Based on the established principles of chemical synthesis, the biological activity is expected to be identical. The potent activity of the natural product, with an MIC of 12.5 µg/mL against M. tuberculosis, and its unique mechanism of action targeting iron uptake, underscore its potential as a lead compound for the development of new tuberculosis therapies. Further studies are warranted to provide a direct comparison and to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Calpinactam
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Calpinactam, a fungal metabolite with antimycobacterial activity.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is necessary to maintain a safe and compliant laboratory environment.[1] The following procedures are based on general best practices for non-hazardous chemical waste disposal in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of this compound's key quantitative data is presented below for easy reference.
| Property | Value |
| Synonyms | FKI-4905 |
| Molecular Formula | C₃₈H₅₇N₉O₈ |
| Formula Weight | 767.9 g/mol |
| Purity | ≥95% |
| Formulation | A solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution).
1. Disposal of Solid this compound Waste
Solid this compound waste includes expired or unused neat compound, as well as contaminated personal protective equipment (PPE) such as gloves and weigh boats.
-
Step 1: Collection and Containment
-
Collect all solid this compound waste in a designated, clearly labeled, and sealable container. A sturdy plastic bag or a screw-top container is recommended.
-
The label should include "Non-Hazardous Waste," the name "this compound," and the date.
-
-
Step 2: Transport
-
Once the container is full, it should be securely sealed.
-
Laboratory personnel should transport the sealed container directly to the facility's designated dumpster or waste collection area. Do not leave chemical waste in laboratory trash cans that are handled by custodial staff.
-
-
Step 3: Disposal
-
Dispose of the sealed container in the regular trash dumpster.
-
2. Disposal of this compound in DMSO Solution
Given that this compound is soluble in Dimethyl Sulfoxide (DMSO), it is common for researchers to have waste solutions of this nature.
-
Step 1: Waste Collection
-
Collect all liquid waste containing this compound and DMSO in a designated, sealed, and properly labeled waste container.
-
The container should be compatible with organic solvents.
-
The label must clearly state "Hazardous Waste," "DMSO," and "this compound," along with the approximate concentrations.
-
-
Step 2: Institutional Protocol
-
Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures regarding the disposal of DMSO and other organic solvents.
-
DMSO is often collected for incineration by a licensed hazardous waste disposal contractor.
-
-
Step 3: Arranging for Pickup
-
Follow your institution's protocol to schedule a pickup of the hazardous waste container.
-
Important Note: Never pour this compound solutions down the drain. This is to prevent the entry of the compound into sewers and ground water.[1]
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination.
-
Step 1: Initial Cleaning
-
For glassware and other reusable equipment, an initial rinse with a suitable solvent can be performed.
-
For peptide-based compounds like this compound, specialized enzymatic detergents are effective for decontamination.
-
-
Step 2: Washing
-
Wash the equipment thoroughly with soap and water.
-
-
Step 3: Final Rinse
-
Rinse the equipment with deionized water to remove any residual cleaning agents.
-
-
Step 4: Drying
-
Allow the equipment to air dry completely or use an appropriate drying oven.
-
For spills of solid this compound, it should be picked up mechanically.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The following is a generalized protocol for determining the MIC of a compound against a bacterial strain, such as Mycobacterium smegmatis.
-
Preparation of Bacterial Inoculum: A culture of the test bacterium is grown to a specific optical density and then diluted to a standardized concentration.
-
Serial Dilution of the Test Compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the different concentrations of this compound.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test bacterium.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
